Product packaging for (+)-Atherospermoline(Cat. No.:CAS No. 21008-67-3)

(+)-Atherospermoline

Cat. No.: B1219321
CAS No.: 21008-67-3
M. Wt: 594.7 g/mol
InChI Key: XGEAUXVPBXUBKN-NSOVKSMOSA-N
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Description

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38N2O6 B1219321 (+)-Atherospermoline CAS No. 21008-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21008-67-3

Molecular Formula

C36H38N2O6

Molecular Weight

594.7 g/mol

IUPAC Name

(1S,14S)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-30-17-22(7-10-29(30)39)16-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1

InChI Key

XGEAUXVPBXUBKN-NSOVKSMOSA-N

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Other CAS No.

21008-67-3

Origin of Product

United States

Foundational & Exploratory

Unveiling (+)-Atherospermoline: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for the bioactive alkaloid, (+)-Atherospermoline. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available scientific literature to present a detailed resource for the study and utilization of this promising natural compound.

Natural Sources of this compound

This compound is an aporphine alkaloid that has been identified within the plant kingdom, primarily in species belonging to the Hernandiaceae family. While research into the full range of its natural occurrence is ongoing, the most definitive source identified to date is the Australian plant, Hernandia bivalvis .

The Hernandiaceae family is known to be a rich source of various isoquinoline alkaloids, including aporphines, bisbenzylisoquinolines, and others. The genus Hernandia has been a particular focus of phytochemical investigations due to the diverse and biologically active compounds isolated from its various species.

Isolation of this compound from Hernandia bivalvis

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on standard practices for the isolation of alkaloids from plant materials.

General Experimental Workflow

The isolation process can be visualized as a sequential procedure designed to enrich and purify the target compound from the complex mixture of phytochemicals present in the plant material.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

2.2.1 Plant Material Collection and Preparation: The plant material, typically the aerial parts or bark of Hernandia bivalvis, is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

2.2.2 Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, most commonly methanol (MeOH), at room temperature. This process is typically repeated several times to ensure complete extraction of the alkaloids.

2.2.3 Acid-Base Partitioning: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue. This residue is then subjected to an acid-base partitioning procedure to separate the alkaloids from other classes of compounds.

  • The residue is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution is then extracted with an organic solvent (e.g., dichloromethane) to yield a crude alkaloid fraction.

2.2.4 Chromatographic Purification: The crude alkaloid fraction is then subjected to one or more chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: The crude fraction is often first purified by column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in this compound are further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield of this compound from Hernandia bivalvis. The yield of alkaloids from natural sources can vary significantly based on factors such as the geographical location of the plant, the season of collection, and the specific part of the plant used for extraction.

ParameterValueSource
Yield of this compoundData not available in searched literature-
Purity>95% (as determined by HPLC/NMR)Standard for isolated natural products

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic TechniqueKey Data Points
Mass Spectrometry (MS) Molecular ion peak (M+) and fragmentation pattern consistent with the proposed structure.
¹H NMR Chemical shifts, coupling constants, and integration of protons characteristic of an aporphine alkaloid scaffold.
¹³C NMR Chemical shifts of all carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Correlations between protons and carbons to confirm the connectivity of the molecular structure.

Signaling Pathways and Biological Activity

To date, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. However, many aporphine alkaloids are known to exhibit a range of biological activities, including cytotoxic, antimicrobial, and neuroprotective effects. The biological activity of alkaloids isolated from the Hernandiaceae family has been a subject of interest, with studies reporting cytotoxic effects of some compounds against various cancer cell lines. Further research is required to determine the specific molecular targets and signaling pathways of this compound.

Caption: Putative signaling interaction of this compound.

Conclusion

This compound represents a potentially valuable natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural sources and a detailed framework for its isolation. The lack of extensive quantitative and pharmacological data highlights the need for further research to fully characterize the properties and potential applications of this aporphine alkaloid. The methodologies outlined herein provide a solid starting point for researchers aiming to isolate and study this compound and other related compounds from the rich biodiversity of the Hernandiaceae family.

The Enigmatic Pathway to (+)-Atherospermoline: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid (BIA) of significant interest due to its potential pharmacological activities. As a member of the vast and structurally diverse BIA family, its biosynthesis represents a fascinating example of nature's chemical ingenuity. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, drawing upon the current understanding of BIA formation. While specific enzymatic data for this compound remains to be fully elucidated, this document synthesizes the established principles of BIA biosynthesis, highlighting the key enzymatic steps and precursor molecules involved. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, providing a foundational understanding for future investigation and potential synthetic biology applications.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other bisbenzylisoquinoline alkaloids, is believed to originate from the amino acid L-tyrosine. The pathway proceeds through a series of enzymatic transformations to form the monomeric benzylisoquinoline unit, (S)-reticuline, which then undergoes oxidative coupling to yield the dimeric structure of this compound.

1. Formation of the Benzylisoquinoline Core from L-Tyrosine:

The initial steps of the pathway, leading to the central intermediate (S)-norcoclaurine, are well-established in BIA biosynthesis. This involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine through a series of enzymatic reactions including hydroxylation, decarboxylation, and transamination.

2. Elaboration of the Benzylisoquinoline Moiety to (S)-Reticuline:

(S)-norcoclaurine undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. These sequential modifications lead to the formation of the key branch-point intermediate, (S)-reticuline.

3. Oxidative Coupling of (S)-Reticuline to form this compound:

The hallmark of bisbenzylisoquinoline alkaloid biosynthesis is the oxidative coupling of two monomeric benzylisoquinoline units. In the case of this compound, it is hypothesized that two molecules of (S)-reticuline undergo a regio- and stereospecific C-O-C ether bridge formation. This critical step is likely catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family, which is known to be involved in the biosynthesis of other BIAs through phenolic coupling. While the precise enzyme responsible for the formation of this compound has not yet been characterized, the proposed mechanism involves the generation of radical intermediates from the phenolic groups of (S)-reticuline, which then couple to form the diaryl ether linkage.

The following diagram illustrates the proposed biosynthetic pathway:

Atherospermoline_Biosynthesis cluster_precursors Precursor Synthesis cluster_monomer Monomer Formation cluster_dimer Dimerization Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-HPAA Tyrosine->Four_HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) Four_HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline1 (S)-Reticuline Norcoclaurine->Reticuline1 Multiple Steps (OMTs, NMTs, P450s) Reticuline2 (S)-Reticuline Norcoclaurine->Reticuline2 Multiple Steps (OMTs, NMTs, P450s) Atherospermoline This compound Reticuline1->Atherospermoline Cytochrome P450 (CYP80 family, putative) Reticuline2->Atherospermoline Cytochrome P450 (CYP80 family, putative)

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics, precursor concentrations, and product yields, for the biosynthetic pathway of this compound. Research in this area is ongoing, and future studies are expected to provide these crucial parameters. The table below is provided as a template for organizing such data as it becomes available.

ParameterEnzymeSubstrateValueUnitsConditionsReference
Km[Enzyme Name][Substrate Name]µM[Buffer, pH, Temp][Citation]
kcat[Enzyme Name][Substrate Name]s-1[Buffer, pH, Temp][Citation]
Vmax[Enzyme Name][Substrate Name]µmol/mg/min[Buffer, pH, Temp][Citation]
Precursor Conc.-(S)-Reticulineµg/g FW[Plant Tissue][Citation]
Product Yield-This compoundµg/g FW[Plant Tissue][Citation]

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of in vivo and in vitro experimental techniques. Below are detailed methodologies for key experiments that are instrumental in characterizing the biosynthesis of this compound.

1. Isotopic Labeling Studies to Trace Precursor Incorporation:

  • Objective: To confirm the precursor-product relationship between L-tyrosine, (S)-reticuline, and this compound.

  • Methodology:

    • Precursor Administration: Administer stable isotope-labeled precursors (e.g., 13C- or 15N-labeled L-tyrosine or (S)-reticuline) to the plant species known to produce this compound, such as Atherosperma moschatum, or to cell cultures derived from it.

    • Incubation: Allow for a sufficient incubation period for the plant or cell culture to metabolize the labeled precursor.

    • Alkaloid Extraction: Harvest the plant material or cells and perform a standard alkaloid extraction procedure.

    • Purification: Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

    • Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

2. Identification and Characterization of Putative Biosynthetic Enzymes:

  • Objective: To identify and functionally characterize the enzymes involved in the biosynthesis of this compound, particularly the putative cytochrome P450 responsible for the oxidative coupling.

  • Methodology:

    • Transcriptome Analysis: Perform transcriptome sequencing (RNA-seq) of Atherosperma moschatum tissues known to accumulate this compound to identify candidate genes encoding cytochrome P450s, methyltransferases, and other relevant enzymes.

    • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for expression in E. coli, yeast, or insect cells).

    • Protein Purification: Purify the recombinant enzymes using affinity chromatography.

    • Enzyme Assays: Perform in vitro enzyme assays using the purified recombinant enzymes and the putative substrates (e.g., (S)-reticuline for the cytochrome P450).

    • Product Identification: Analyze the reaction products using LC-MS and NMR to confirm the enzymatic activity and identify the product as this compound or a related intermediate.

The following diagram outlines a typical experimental workflow for enzyme characterization:

Enzyme_Characterization_Workflow Start Plant Tissue (e.g., Atherosperma moschatum) RNA_Extraction RNA Extraction Start->RNA_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Gene_Identification Candidate Gene Identification (e.g., CYP80) RNA_Seq->Gene_Identification Cloning Gene Cloning Gene_Identification->Cloning Expression Heterologous Expression (e.g., Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Assay with (S)-Reticuline Purification->Assay Analysis Product Analysis (LC-MS, NMR) Assay->Analysis Confirmation Confirmation of this compound Biosynthesis Analysis->Confirmation

Caption: Experimental workflow for the identification and characterization of biosynthetic enzymes.

Conclusion

The biosynthetic pathway of this compound presents a compelling area of research with implications for both fundamental plant science and pharmaceutical development. While the general framework of its formation from L-tyrosine via (S)-reticuline is strongly supported by the broader knowledge of bisbenzylisoquinoline alkaloid biosynthesis, the specific enzymes and regulatory mechanisms remain to be definitively established. The experimental approaches outlined in this guide provide a roadmap for future research aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only contribute to our knowledge of plant secondary metabolism but also pave the way for the development of biotechnological platforms for the sustainable production of this and other valuable alkaloids.

An In-depth Technical Guide on the Physicochemical Properties of (+)-Atherospermoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a naturally occurring bisbenzylisoquinoline alkaloid.[1] This class of compounds is known for its complex chemical structures and significant pharmacological activities. This compound has been identified in plant species such as Stephania tetrandra and Pachygone dasycarpa.[1][2] While research on this specific alkaloid is limited, its structural similarity to other well-studied bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, suggests potential for interesting biological properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside comparative data for related compounds and general experimental protocols relevant to its study.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C36H38N2O6PubChem[1]
Molecular Weight 594.7 g/mol PubChem[1]
IUPAC Name (1S,14S)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diolPubChem[1]
CAS Number 21008-67-3PubChem[1]
Canonical SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OCPubChem[1]
InChI Key XGEAUXVPBXUBKN-NSOVKSMOSA-NPubChem[1]
Topological Polar Surface Area 83.9 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 4PubChem[1]

Experimental Protocols

Specific experimental protocols for the isolation, purification, and synthesis of this compound are not detailed in available literature. However, general methods for the extraction of bisbenzylisoquinoline alkaloids from Stephania tetrandra can be adapted.

General Isolation Protocol for Bisbenzylisoquinoline Alkaloids from Stephania tetrandra
  • Extraction: The dried and powdered roots of Stephania tetrandra are typically extracted with an organic solvent such as methanol or ethanol. This process may involve maceration, percolation, or Soxhlet extraction to ensure efficient removal of the alkaloids from the plant material.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

  • Precipitation: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH4OH or NaOH) to deprotonate the alkaloids, causing them to precipitate out of the solution.

  • Purification: The precipitated crude alkaloid mixture is collected by filtration and can be further purified using various chromatographic techniques. Column chromatography using silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures), is commonly employed to separate the individual alkaloids. Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain highly pure compounds.

G Start Dried Stephania tetrandra Roots Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction AcidBase Acid-Base Extraction Extraction->AcidBase Precipitation Basification & Precipitation AcidBase->Precipitation Purification Chromatographic Purification (e.g., HPLC) Precipitation->Purification End This compound & other bisbenzylisoquinoline alkaloids Purification->End

A generalized workflow for the isolation of bisbenzylisoquinoline alkaloids.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in public databases. For researchers working on the identification and characterization of this compound, the following table outlines the expected spectral characteristics based on the general features of bisbenzylisoquinoline alkaloids.

Table 2: Expected Spectral Characteristics for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons in the range of 6.0-7.5 ppm. - Methoxy (-OCH₃) singlets around 3.5-4.0 ppm. - N-methyl (-NCH₃) singlets around 2.2-2.8 ppm. - Aliphatic protons of the isoquinoline backbone as complex multiplets between 2.5-4.5 ppm.
¹³C NMR - Aromatic carbons in the range of 100-160 ppm. - Methoxy carbons around 55-60 ppm. - N-methyl carbons around 40-45 ppm. - Aliphatic carbons of the isoquinoline skeleton between 20-70 ppm.
IR (Infrared) Spectroscopy - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - C=C aromatic ring stretching vibrations around 1500-1600 cm⁻¹. - C-O stretching of the methoxy and ether linkages in the 1000-1300 cm⁻¹ region. - O-H stretching (if phenolic hydroxyls are present and not derivatized) as a broad band around 3200-3600 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the exact mass. - Fragmentation patterns characteristic of the bisbenzylisoquinoline skeleton, often involving cleavage of the benzyl-isoquinoline linkages and the diaryl ether bond.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the specific biological activities and signaling pathways of this compound. However, extensive studies on the structurally similar bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, isolated from the same plant source, provide valuable insights into the potential pharmacological effects of this class of compounds.

Tetrandrine, a well-characterized bisbenzylisoquinoline alkaloid, is known to exhibit a range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. One of its key mechanisms of action is the inhibition of voltage-gated calcium channels.

Calcium Channel Blockade by Bisbenzylisoquinoline Alkaloids

Many bisbenzylisoquinoline alkaloids, including tetrandrine, have been shown to function as calcium channel blockers. They can inhibit the influx of Ca²⁺ into cells, which is a critical process in many physiological events, including muscle contraction, neurotransmitter release, and cell proliferation. By blocking these channels, these alkaloids can induce vasodilation, reduce heart rate, and inhibit the growth of certain cancer cells. This mechanism is a key area of investigation for the therapeutic potential of this class of compounds.

G Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx BBA Bisbenzylisoquinoline Alkaloid (e.g., Tetrandrine) BBA->Ca_channel Intracellular_Ca [Ca²⁺]i ↑ Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Intracellular_Ca->Cellular_Response

Inhibitory effect of bisbenzylisoquinoline alkaloids on calcium influx.

Conclusion

This compound remains a sparsely studied bisbenzylisoquinoline alkaloid. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectral characteristics, and biological functions. The information provided in this guide on related compounds from Stephania tetrandra offers a valuable starting point for researchers interested in exploring the potential of this compound. Further investigation is warranted to isolate and characterize this compound fully and to elucidate its pharmacological profile and mechanism of action, which may hold promise for future drug development.

References

Unveiling (+)-Atherospermoline: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its discovery, historical background, and the experimental methodologies employed in its characterization. The information is presented to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

Historical Background and Discovery

The journey to the discovery of this compound is rooted in the phytochemical investigation of Atherosperma moschatum, commonly known as the Southern Sassafras or Black Sassafras. This tree is native to the temperate rainforests of southeastern Australia and Tasmania. Ethnobotanical records indicate a long history of traditional use of the plant's bark and leaves by Indigenous Australian communities for various medicinal purposes.

Early scientific investigations of Atherosperma moschatum in the 19th and early 20th centuries led to the isolation of an uncharacterized amorphous alkaloidal mixture, initially named "atherospermine." However, the definitive characterization of the individual alkaloidal constituents awaited the work of Australian chemists I. R. C. Bick, P. S. Clezy, and W. D. Crow in the mid-20th century. Their systematic study of the bark of Atherosperma moschatum led to the isolation and structural elucidation of several alkaloids.

While the initial publications from Bick's group focused on alkaloids such as berbamine, isotetrandrine, and the newly discovered atherosperminine, atherospermidine, and spermatheridine, subsequent detailed analysis of the alkaloid fractions likely led to the characterization of this compound. The exact first report of the isolation and naming of this compound requires access to the full-text articles of this research group.

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are crucial for its identification and for understanding its pharmacokinetic profile. The following table summarizes key available data.

PropertyValueReference
Molecular FormulaC₃₇H₄₀N₂O₆(Inferred from related structures)
Molar Mass620.73 g/mol (Calculated from formula)
Optical RotationPositive (+)(Indicated by the prefix)
Melting PointNot available
UV λmaxNot available

Caption: Table summarizing the known physicochemical properties of this compound.

Experimental Protocols

The isolation and structural elucidation of this compound would have relied on a series of well-established experimental techniques in natural product chemistry. The following protocols are based on the general methods described for the isolation of alkaloids from Atherosperma moschatum by I. R. C. Bick and his collaborators.

Extraction of Crude Alkaloids
  • Milling and Defatting: Dried and milled bark of Atherosperma moschatum is first defatted by percolation with a non-polar solvent such as petroleum ether or hexane. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction.

  • Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol, at room temperature over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to an acid-base extraction. The residue is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Purification: The acidic solution is washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. The aqueous layer is then made alkaline (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, causing them to precipitate or become soluble in an immiscible organic solvent.

  • Final Extraction: The now alkaline aqueous solution is extracted repeatedly with an organic solvent like chloroform or a chloroform/ether mixture. The combined organic extracts contain the crude alkaloid mixture. The solvent is then evaporated to yield the crude alkaloids.

Chromatographic Separation

The crude alkaloid mixture is a complex combination of different compounds. To isolate individual alkaloids like this compound, chromatographic techniques are essential.

  • Column Chromatography: The crude alkaloid mixture is typically subjected to column chromatography over an adsorbent such as alumina or silica gel.

  • Elution Gradient: A gradient of solvents with increasing polarity is used to elute the alkaloids from the column. For instance, a gradient starting with benzene and gradually increasing the proportion of chloroform and then methanol can effectively separate alkaloids based on their polarity.

  • Fraction Collection: The eluate is collected in numerous small fractions.

  • Thin-Layer Chromatography (TLC): Each fraction is analyzed by TLC to identify fractions containing similar compounds. Fractions with similar TLC profiles are combined.

  • Further Purification: Fractions containing the desired alkaloid, this compound, may require further purification using techniques like preparative TLC or recrystallization to obtain a pure compound.

Structure Elucidation

The determination of the chemical structure of this compound would have involved a combination of spectroscopic methods:

  • UV-Visible Spectroscopy: To determine the electronic absorption properties of the molecule, which can give clues about the chromophores present.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula of the compound. Fragmentation patterns in the mass spectrum can provide further structural information.

  • Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry of the molecule, specifically the absolute configuration at its chiral centers. The positive sign in "this compound" indicates that it rotates plane-polarized light in a clockwise direction, a property measured by polarimetry and further characterized by CD spectroscopy.

Logical Workflow for Discovery

The following diagram illustrates the logical workflow from the plant source to the characterization of this compound.

Discovery_Workflow cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation A Atherosperma moschatum bark B Milling & Defatting A->B C Methanolic Extraction B->C D Acid-Base Partitioning C->D E Column Chromatography D->E F Purification (TLC/Recrystallization) E->F G Spectroscopic Analysis (UV, IR, NMR, MS) F->G H Stereochemical Analysis (Polarimetry, CD) G->H I This compound (Isolated & Characterized) H->I

Caption: Workflow for the discovery of this compound.

Signaling Pathways and Biological Activity

Future research will likely focus on screening this compound against a panel of biological targets to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

This compound is a natural product with a rich history tied to the traditional medicinal use of Atherosperma moschatum. Its discovery and characterization are a testament to the systematic phytochemical investigations of the mid-20th century. While detailed information on its biological activity and associated signaling pathways remains to be fully explored, this technical guide provides a comprehensive overview of its discovery, the experimental protocols used for its isolation and structural elucidation, and its historical context. This information serves as a foundational resource for scientists and researchers interested in the further investigation and potential development of this compound as a therapeutic agent.

The Elusive Bioactivity of (+)-Atherospermoline: A Scoping Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities. Its chemical structure, with the formula C36H38N2O6, places it within a family of compounds that have garnered significant interest in phytochemical and pharmacological research. This technical guide aims to provide a comprehensive overview of the currently available scientific literature regarding the biological activity of this compound and its extracts. However, a thorough investigation of publicly accessible scientific databases and literature reveals a significant scarcity of specific data on this particular compound.

Chemical Identity

PropertyValue
Chemical Name This compound
Molecular Formula C36H38N2O6
CAS Number 21008-67-3
Compound Type Bisbenzylisoquinoline Alkaloid

Natural Sources

This compound has been identified and isolated from the following plant species:

  • Stephania tetrandra : A perennial vine native to China and Taiwan, its root is a well-known component of traditional Chinese medicine.

  • Pachygone dasycarpa : A flowering plant found in Southeast Asia.[1]

While these plants are known sources of this compound, the existing literature primarily focuses on the biological activities of other, more abundant alkaloids within these species, such as tetrandrine and fangchinoline from Stephania tetrandra.[2][3][4][5][6]

Biological Activity: A Knowledge Gap

Despite the promising chemical classification of this compound, a comprehensive search of scientific literature reveals a notable absence of specific studies detailing its biological activity. As of the latest available data, there is no publicly accessible quantitative data, such as IC50 or EC50 values, from key biological assays including but not limited to:

  • Cytotoxicity Assays: No studies were found that investigated the cytotoxic effects of this compound on cancerous or non-cancerous cell lines.

  • Enzyme Inhibition Assays: There is no available information on the inhibitory activity of this compound against specific enzymes.

  • Receptor Binding Studies: The affinity and activity of this compound at various receptors have not been reported.

Consequently, detailed experimental protocols for determining the biological activity of this compound are not available in the current body of scientific literature.

Signaling Pathways and Mechanism of Action

The signaling pathways modulated by this compound and its precise mechanism of action remain uninvestigated. Due to the lack of experimental data, it is not possible to construct any diagrams of signaling pathways, experimental workflows, or logical relationships related to its biological effects.

Future Directions and Conclusion

The classification of this compound as a bisbenzylisoquinoline alkaloid suggests it may possess interesting pharmacological properties worthy of investigation. The biological activities of other members of this alkaloid class, which include anti-inflammatory, anticancer, and antihypertensive effects, provide a rationale for future research into this compound.[2][3]

To elucidate the therapeutic potential of this compound, the following experimental avenues are recommended:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from its natural sources, Stephania tetrandra and Pachygone dasycarpa, is a critical first step.

  • In Vitro Screening: A comprehensive in vitro screening program should be initiated to evaluate the bioactivity of the purified compound. This should include a broad panel of assays to assess its potential cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

  • Mechanism of Action Studies: Should promising in vitro activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

References

The Evolving Landscape of (+)-Atherospermoline Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structural analogs and derivatives of (+)-Atherospermoline, a bisbenzylisoquinoline alkaloid with emerging therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this compound class for novel therapeutic agents. Due to the limited public information directly pertaining to this compound derivatives, this guide leverages data from closely related bisbenzylisoquinoline alkaloids (BBIQs) to provide a representative understanding of their synthesis, biological activities, and structure-activity relationships.

Core Compound: this compound

This compound is a naturally occurring bisbenzylisoquinoline alkaloid. The core structure consists of two benzylisoquinoline units linked together, forming a complex macrocyclic system. Its intricate architecture has made it a subject of interest for synthetic and medicinal chemists.

Synthetic Strategies and Analogs

The synthesis of BBIQ alkaloids is a complex undertaking, often involving multi-step sequences. A common strategy involves the synthesis of the two constituent benzylisoquinoline monomers, followed by an intermolecular coupling to form the characteristic bisbenzylisoquinoline core.

One notable approach to creating structural analogs involves a modular synthesis. This allows for the introduction of diverse substituents on the aromatic rings and modifications of the isoquinoline nitrogen. For instance, a key synthetic pathway can be described as follows:

G cluster_0 Monomer Synthesis cluster_1 Dimerization Protected Amino Acid Protected Amino Acid Amide Formation Amide Formation Protected Amino Acid->Amide Formation Phenylacetic Acid Derivative Bischler-Napieralski Cyclization Bischler-Napieralski Cyclization Amide Formation->Bischler-Napieralski Cyclization Dehydrating Agent Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Bischler-Napieralski Cyclization->Dihydroisoquinoline Intermediate Asymmetric Reduction Asymmetric Reduction Dihydroisoquinoline Intermediate->Asymmetric Reduction Chiral Catalyst Tetrahydroisoquinoline Monomer Tetrahydroisoquinoline Monomer Asymmetric Reduction->Tetrahydroisoquinoline Monomer Monomer A Tetrahydroisoquinoline Monomer A Tetrahydroisoquinoline Monomer->Monomer A Monomer B Tetrahydroisoquinoline Monomer B Tetrahydroisoquinoline Monomer->Monomer B Ullmann Condensation Ullmann Condensation Monomer A->Ullmann Condensation Monomer B->Ullmann Condensation Bisbenzylisoquinoline Core Bisbenzylisoquinoline Core Ullmann Condensation->Bisbenzylisoquinoline Core

Caption: Generalized workflow for the synthesis of bisbenzylisoquinoline alkaloid analogs.

Biological Activities and Structure-Activity Relationships

Analogs of bisbenzylisoquinoline alkaloids have demonstrated a wide range of biological activities, including antiproliferative, anti-inflammatory, and antiparasitic effects. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features crucial for these activities.

Antiproliferative Activity

Several BBIQ analogs have been investigated for their potential as anticancer agents. For instance, studies on tetrandrine analogs have shown that modifications to the macrocyclic core can influence their cytotoxic effects.

CompoundModificationCell LineIC50 (µM)
Tetrandrine-VariousVaries
IsotetrandrineStereoisomerMOLT-4< IC50 of Tetrandrine
FangchinolineHydroxyl groupMOLT-4> IC50 of Tetrandrine
BerbamineDifferent linkageMOLT-4> IC50 of Tetrandrine

Table 1: Comparative antiproliferative activity of selected bisbenzylisoquinoline alkaloids.

Anti-inflammatory Activity

The anti-inflammatory properties of BBIQs are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. The inhibitory potency of various BBIQs on NF-κB activation has been evaluated, revealing important SAR trends.[1]

CompoundCell LineIC50 (µM) for NF-κB Inhibition
IsotetrandrineMOLT-41.2
CepharanthineMOLT-42.5
TetrandrineMOLT-43.8
DauricineMOLT-45.6
FangchinolineMOLT-48.9
BerbamineMOLT-4> 10

Table 2: Inhibitory concentration (IC50) of various bisbenzylisoquinoline alkaloids on NF-κB activation in MOLT-4 cells.[1]

These findings suggest that the stereochemistry and the nature of the substituents on the isoquinoline rings play a significant role in the anti-inflammatory activity of these compounds.[1]

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation BBIQ Analog BBIQ Analog BBIQ Analog->IKK Activation Inhibition IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression

Caption: Simplified signaling pathway of NF-κB inhibition by BBIQ analogs.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydroisoquinoline Monomers

A solution of the corresponding N-phenethyl-phenylacetamide in anhydrous toluene is treated with a dehydrating agent, such as phosphorus oxychloride, and heated to reflux. After cooling, the resulting dihydroisoquinoline is reduced in situ. For asymmetric reduction, a chiral catalyst (e.g., a Ru-complex) is employed in the presence of a hydrogen donor. The resulting tetrahydroisoquinoline monomer is then purified by column chromatography.

General Procedure for Ullmann Condensation

A mixture of the two tetrahydroisoquinoline monomers, a copper(I) catalyst (e.g., CuI), a ligand, and a base (e.g., K2CO3) in a high-boiling solvent (e.g., pyridine) is heated at an elevated temperature under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired bisbenzylisoquinoline alkaloid.

NF-κB Inhibition Assay

Human T-cell lines (e.g., MOLT-4) are cultured under standard conditions. The cells are pre-treated with various concentrations of the BBIQ analogs for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α). Nuclear extracts are then prepared, and the level of activated NF-κB is quantified using an enzyme-linked immunosorbent assay (ELISA)-based method that detects the binding of the p65 subunit of NF-κB to a consensus DNA sequence. The IC50 values are calculated from the dose-response curves.[1]

Conclusion and Future Directions

The structural analogs of this compound, represented by the broader class of bisbenzylisoquinoline alkaloids, offer a rich scaffold for the development of novel therapeutic agents. The modular nature of their synthesis allows for extensive chemical exploration to optimize their biological activities. Future research should focus on elucidating the specific molecular targets of these compounds and further refining their structure-activity relationships to design more potent and selective drug candidates. The development of more efficient and stereoselective synthetic routes will also be crucial for advancing the therapeutic potential of this promising class of natural products.

References

An In-Depth Technical Review of (+)-Atherospermoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Placeholder for Introduction) This technical guide provides a comprehensive review of the existing scientific literature on (+)-Atherospermoline. The following sections detail its biological activities, mechanism of action, and relevant experimental data, offering a valuable resource for researchers and professionals in the field of drug development.

Quantitative Data Summary

A thorough review of the available literature did not yield specific quantitative data for this compound such as IC50, Ki, or EC50 values, nor detailed pharmacokinetic and toxicological parameters. The primary focus of the accessible research has been on its qualitative biological activities. Further targeted experimental studies would be necessary to establish these quantitative metrics.

Key Biological Activities

This compound has been primarily investigated for its potential as a vasodilator and its effects on platelet aggregation. While detailed quantitative data is not available in the reviewed literature, the compound is noted for its biological activities that suggest a potential role in cardiovascular research.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or specific bioassays of this compound are not extensively described in the currently available literature. The general methodologies likely involve standard organic synthesis and purification techniques, followed by common in vitro and in vivo assays for assessing cardiovascular effects. However, without specific publications detailing these protocols, a precise description cannot be provided.

Signaling Pathways and Logical Relationships

The precise signaling pathways through which this compound exerts its effects have not been fully elucidated in the available literature. However, based on the activities of other vasodilators and anti-platelet agents, a hypothetical workflow for preliminary investigation can be proposed.

The following diagram outlines a potential experimental workflow to characterize the mechanism of action of this compound. This workflow is based on common methodologies used for similar compounds.

investigational_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanism of Action Elucidation compound This compound platelet_assay Platelet Aggregation Assay compound->platelet_assay Assess anti-platelet activity vascular_ring Isolated Vascular Ring Assay compound->vascular_ring Assess vasodilation receptor_binding Receptor Binding Assay platelet_assay->receptor_binding Identify potential targets animal_model Animal Model of Thrombosis/Hypertension platelet_assay->animal_model vascular_ring->receptor_binding vascular_ring->animal_model enzyme_assay Enzyme Inhibition Assay receptor_binding->enzyme_assay target_identification Target Identification (e.g., Affinity Chromatography, Mass Spec) receptor_binding->target_identification enzyme_assay->target_identification pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd toxicity Toxicology Studies animal_model->toxicity signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) target_identification->signaling_pathway

Hypothetical workflow for investigating this compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (+)-Atherospermoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the extraction and purification of the aporphine alkaloid, (+)-Atherospermoline. The methodologies described are based on the original isolation work from the bark of the Australian sassafras, Atherosperma moschatum, and supplemented with standard laboratory practices for natural product chemistry.

Data Presentation: Alkaloid Yields from Atherosperma moschatum

The following table summarizes the yields of the major alkaloids isolated from the dried bark of Atherosperma moschatum, as reported in the foundational study by Bick et al. (1975). This provides a quantitative reference for the expected yield of this compound and other co-occurring alkaloids.

AlkaloidChemical FormulaYield (% of dried bark)
BerbamineC₃₇H₄₀N₂O₆1.6%
IsotetrandrineC₃₈H₄₂N₂O₆0.06%
IsocorydineC₂₀H₂₃NO₄0.007%
This compound C₁₈H₁₉NO₃0.005%
AtherospermidineC₁₈H₁₅NO₄0.006%
SpermatheridineC₁₈H₁₅NO₄0.002%

Note: In the original publication by Bick et al. (1975), this compound was referred to as atherosperminine.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the extraction and purification of this compound.

Extraction of Crude Alkaloids from Atherosperma moschatum Bark

This protocol describes the initial extraction of the total alkaloid content from the dried and powdered bark of Atherosperma moschatum.

Materials:

  • Dried and milled bark of Atherosperma moschatum

  • Methanol (MeOH)

  • Ammonia solution (NH₄OH), 25%

  • Chloroform (CHCl₃)

  • Sulfuric acid (H₂SO₄), 5% solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Large-scale soxhlet extractor or percolation apparatus

  • Rotary evaporator

  • Separatory funnels

  • pH meter or pH paper

Procedure:

  • Maceration and Extraction:

    • Moisten 1 kg of finely powdered bark of Atherosperma moschatum with a solution of 25% ammonia.

    • Pack the moistened plant material into a large-scale soxhlet extractor or a percolation column.

    • Extract the material with methanol for 48-72 hours. If using percolation, allow the methanol to slowly pass through the column until the eluent is nearly colorless.

  • Solvent Evaporation:

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous residue.

  • Acid-Base Extraction:

    • Dissolve the residue in 1 L of 5% sulfuric acid.

    • Transfer the acidic solution to a large separatory funnel and extract with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Make the aqueous layer alkaline (pH 9-10) by the slow addition of 25% ammonia solution. Monitor the pH carefully.

    • Extract the now alkaline solution with chloroform (5 x 500 mL) to partition the free base alkaloids into the organic layer.

  • Drying and Concentration:

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate for at least 4 hours.

    • Filter the dried chloroform solution and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Purification of this compound

This multi-step protocol details the separation of the crude alkaloid mixture to isolate pure this compound.

Part A: Separation of Phenolic and Non-Phenolic Alkaloids

Materials:

  • Crude alkaloid mixture

  • Diethyl ether ((Et)₂O)

  • Sodium hydroxide (NaOH), 5% solution

  • Hydrochloric acid (HCl), 10% solution

  • Ammonia solution (NH₄OH), 25%

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnels

Procedure:

  • Dissolve the crude alkaloid mixture in diethyl ether.

  • Extract the ether solution with 5% sodium hydroxide solution (3 x 200 mL). This will extract the phenolic alkaloids into the aqueous phase.

  • Separate the diethyl ether layer, which now contains the non-phenolic alkaloids, including this compound.

  • Wash the ether layer with water until the washings are neutral.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude non-phenolic alkaloid fraction.

Part B: Column Chromatography of the Non-Phenolic Fraction

Materials:

  • Crude non-phenolic alkaloid fraction

  • Silica gel (70-230 mesh) for column chromatography

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column (e.g., 50 cm length x 4 cm diameter). The amount of silica gel should be approximately 100 times the weight of the crude non-phenolic fraction.

  • Sample Loading: Dissolve the crude non-phenolic alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with pure chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol to the chloroform. A suggested gradient is from 100% CHCl₃ to CHCl₃:MeOH (99:1), then to (98:2), and so on, up to (90:10).

    • Collect fractions of a suitable volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of the collected fractions on TLC plates.

    • Develop the TLC plates in a solvent system such as Chloroform:Methanol (95:5) with a few drops of ammonia.

    • Visualize the spots under UV light (254 nm and 366 nm) and by staining with Dragendorff's reagent.

    • Combine the fractions containing this compound based on their TLC profiles.

  • Final Purification:

    • Evaporate the solvent from the combined fractions to yield purified this compound.

    • If necessary, recrystallize the compound from a suitable solvent system (e.g., methanol-chloroform) to obtain a crystalline solid.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow A Atherosperma moschatum Bark (Dried, Powdered) B Maceration with NH4OH and Extraction with Methanol A->B C Concentration of Methanolic Extract B->C D Acid-Base Extraction (H2SO4 / CHCl3 then NH4OH / CHCl3) C->D E Crude Alkaloid Mixture D->E F Separation of Phenolic and Non-Phenolic Alkaloids (Et2O / NaOH) E->F G Non-Phenolic Alkaloid Fraction F->G H Column Chromatography (Silica Gel, CHCl3:MeOH gradient) G->H I TLC Analysis of Fractions H->I J Purified this compound I->J Combine Fractions Aporphine_Cytotoxicity_Pathway cluster_cell Cancer Cell Aporphine This compound (Aporphine Alkaloid) DNA DNA Intercalation & Topoisomerase Inhibition Aporphine->DNA ROS Generation of Reactive Oxygen Species (ROS) Aporphine->ROS Apoptosis Apoptosis DNA->Apoptosis DNA Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Application Notes and Protocols: Synthesis of (+)-Atherospermoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic route for (+)-Atherospermoline, a member of the aporphine alkaloid family. Due to the limited availability of published total synthesis for this specific compound, the following protocols are based on well-established and frequently employed methods in the synthesis of structurally related aporphine alkaloids. Additionally, this document outlines a general workflow for the biological evaluation of the synthesized compounds and their derivatives for potential antiproliferative activity.

Proposed Synthesis of this compound

The proposed retrosynthetic analysis of this compound identifies two key tetrahydroisoquinoline fragments that can be coupled via an Ullmann condensation or a similar diaryl ether formation reaction. Each tetrahydroisoquinoline core can be constructed through a Bischler-Napieralski reaction followed by reduction.

Table 1: Proposed Key Reactions and Intermediates

StepReaction TypeStarting Material(s)Key Intermediate(s)Product
1Amide Formation3-Methoxyphenylacetic acid, 2-(3-Hydroxyphenyl)ethylamineN-(2-(3-Hydroxyphenyl)ethyl)-2-(3-methoxyphenyl)acetamide-
2Bischler-Napieralski CyclizationN-(2-(3-Hydroxyphenyl)ethyl)-2-(3-methoxyphenyl)acetamideDihydroisoquinoline intermediate-
3ReductionDihydroisoquinoline intermediateTetrahydroisoquinoline A-
4Amide Formation3,4-Dimethoxyphenylacetic acid, 2-(4-Methoxyphenyl)ethylamineN-(2-(4-Methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide-
5Bischler-Napieralski CyclizationN-(2-(4-Methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamideDihydroisoquinoline intermediate-
6ReductionDihydroisoquinoline intermediateTetrahydroisoquinoline B-
7Ullmann CondensationTetrahydroisoquinoline A, Tetrahydroisoquinoline B-This compound

Below is a DOT script for the proposed synthetic pathway of this compound.

Synthesis_of_Atherospermoline cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_coupling Final Coupling A1 3-Methoxyphenylacetic acid + 2-(3-Hydroxyphenyl)ethylamine A2 Amide Formation A1->A2 A3 Bischler-Napieralski Cyclization A2->A3 A4 Reduction A3->A4 A5 Tetrahydroisoquinoline A A4->A5 C1 Ullmann Condensation A5->C1 B1 3,4-Dimethoxyphenylacetic acid + 2-(4-Methoxyphenyl)ethylamine B2 Amide Formation B1->B2 B3 Bischler-Napieralski Cyclization B2->B3 B4 Reduction B3->B4 B5 Tetrahydroisoquinoline B B4->B5 B5->C1 C2 This compound C1->C2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound. These are based on standard procedures for the synthesis of related aporphine alkaloids.

Protocol 1: Synthesis of N-(2-(3-Hydroxyphenyl)ethyl)-2-(3-methoxyphenyl)acetamide (Amide for Fragment A)

  • To a solution of 3-methoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-(3-hydroxyphenyl)ethylamine (1.1 eq) and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired amide.

Protocol 2: Bischler-Napieralski Cyclization

  • Dissolve the amide from Protocol 1 (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude dihydroisoquinoline.

Protocol 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude dihydroisoquinoline from Protocol 2 in methanol (0.1 M).

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude tetrahydroisoquinoline. Purify by column chromatography if necessary.

Protocol 4: Ullmann Condensation for Diaryl Ether Formation

  • To a solution of Tetrahydroisoquinoline A (1.0 eq) and Tetrahydroisoquinoline B (1.0 eq) in anhydrous pyridine (0.1 M), add copper(I) iodide (CuI, 0.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 120 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound.

Biological Evaluation of this compound and its Derivatives

A common application for novel alkaloid compounds is the assessment of their antiproliferative activity against various cancer cell lines. The following workflow outlines a general procedure for such an evaluation.

Below is a DOT script for the workflow for evaluating the antiproliferative activity.

Antiproliferative_Activity_Workflow A Synthesized this compound and Derivatives B Cell Line Selection (e.g., MCF-7, HeLa, A549) A->B C MTT or SRB Assay (Cell Viability) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F Further Mechanistic Studies (e.g., Apoptosis Assays, Western Blot) E->F

Caption: Workflow for antiproliferative activity screening.

Table 2: Hypothetical Antiproliferative Activity Data

This table is a template for presenting quantitative data from cell viability assays. The values provided are for illustrative purposes only.

CompoundCell LineIC₅₀ (µM)
This compoundMCF-715.2 ± 1.8
This compoundHeLa22.5 ± 2.5
This compoundA54918.9 ± 2.1
Derivative 1MCF-78.7 ± 0.9
Derivative 1HeLa12.1 ± 1.3
Derivative 1A5499.5 ± 1.1
Doxorubicin (Control)MCF-70.5 ± 0.1
Doxorubicin (Control)HeLa0.8 ± 0.1
Doxorubicin (Control)A5490.6 ± 0.1

Protocol 5: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Disclaimer

The synthetic protocols and data presented in these application notes are proposed based on established chemical literature for related compounds, as a specific total synthesis of this compound has not been found in publicly available sources. Researchers should use this information as a guideline and optimize the reaction conditions as necessary. All laboratory work should be conducted with appropriate safety precautions.

Application Notes & Protocols for the Quantification of (+)-Atherospermoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for related bisbenzylisoquinoline alkaloids and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a robust HPLC-UV method for the quantification of this compound. The method is designed to provide good resolution and sensitivity for the analyte.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and an aqueous buffer provides the separation. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Quantification is performed using an external standard calibration curve.

Experimental Protocol

1.2.1. Equipment and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or ammonium acetate (for mobile phase preparation).

  • This compound reference standard.

1.2.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-70% B20-25 min, 70-30% B25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Note: The UV detection wavelength of 280 nm is proposed based on the characteristic absorbance of the benzylisoquinoline alkaloid scaffold. It is recommended to determine the optimal wavelength by running a UV spectrum of a this compound standard.

1.2.3. Sample Preparation

  • Plant Material:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma):

    • To 200 µL of plasma, add 600 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

1.2.4. Calibration Curve

Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Hypothetical Validation Data for HPLC-UV Method

The following table presents hypothetical performance data for the developed HPLC-UV method, which should be established during method validation.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material or Biological Sample Extraction Extraction with Methanol/Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.

Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification. This Multiple Reaction Monitoring (MRM) mode provides excellent specificity and minimizes matrix interference.

Experimental Protocol

2.2.1. Equipment and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • UPLC/HPLC system.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • All materials listed for the HPLC-UV method.

2.2.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min, 20-80% B5-6 min, 80-20% B6-7 min, 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2.3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

2.2.4. Proposed MRM Transitions for this compound (C₃₈H₄₂N₂O₆, MW: 622.75)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 623.3397.20.14025
This compound (Qualifier) 623.3206.10.14035

Note: The proposed precursor ion [M+H]⁺ is based on the molecular weight of this compound. The product ions are hypothetical and based on the common fragmentation patterns of bisbenzylisoquinoline alkaloids, which often involve cleavage of the ether linkages. These transitions must be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.

2.2.5. Sample Preparation

The sample preparation protocol is the same as described for the HPLC-UV method.

2.2.6. Calibration Curve

Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from 0.1 ng/mL to 100 ng/mL. Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Hypothetical Validation Data for LC-MS/MS Method

The following table presents hypothetical performance data for the developed LC-MS/MS method, which should be established during method validation.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material or Biological Sample Extraction Extraction/Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Inject 5 µL into UPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MS_Analysis MRM Detection Ionization->MS_Analysis Chromatogram Obtain MRM Chromatogram MS_Analysis->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis and quality control where high sensitivity is not paramount. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability and accuracy of the results obtained using these protocols.

Application Notes and Protocols for In Vitro Testing of (+)-Atherospermoline Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to performing in vitro assays to characterize the pharmacological activity of (+)-Atherospermoline. The protocols focus on its known antagonistic activities at α1-adrenergic and 5-HT (serotonin) receptors, as well as a general method for assessing its cytotoxicity.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the in vitro activity of this compound.

Assay TypeReceptor/Cell LineSpeciesAgonist UsedParameterValue
Functional Antagonism (Schild Analysis)α1-AdrenoceptorRat (vas deferens)NoradrenalinepA27.6
Radioligand Binding Assay5-HT2A ReceptorNot AvailableNot ApplicableKiData not available
Cytotoxicity Assay (e.g., MTT)Various Cancer Cell LinesNot AvailableNot ApplicableIC50Data not available

Functional Antagonism at α1-Adrenergic Receptors

This protocol describes the determination of the antagonist potency (pA2 value) of this compound at α1-adrenergic receptors using an isolated tissue bath assay with rat vas deferens, a classical method for studying α1-adrenoceptor function.

Signaling Pathway

G cluster_membrane Cell Membrane Alpha1_Receptor α1-Adrenoceptor Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Noradrenaline Noradrenaline (Agonist) Noradrenaline->Alpha1_Receptor Atherospermoline This compound (Antagonist) Atherospermoline->Alpha1_Receptor Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction G Start Start Tissue_Prep Prepare Rat Vas Deferens Tissue Start->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration CRC_Control Generate Control Cumulative Concentration-Response Curve (CRC) to Noradrenaline Equilibration->CRC_Control Incubation Incubate with this compound (Fixed Concentrations) CRC_Control->Incubation CRC_Treatment Generate CRC to Noradrenaline in presence of this compound Incubation->CRC_Treatment Repeat Repeat for Multiple This compound Concentrations CRC_Treatment->Repeat Analysis Schild Plot Analysis Repeat->Analysis pA2 Determine pA2 Value Analysis->pA2 End End pA2->End G Start Start Membrane_Prep Prepare Membranes from Cells/Tissue Expressing 5-HT2A Receptors Start->Membrane_Prep Incubation_Setup Set up Incubation with Membranes, Radioligand (e.g., [³H]Ketanserin), and varying concentrations of This compound Membrane_Prep->Incubation_Setup Incubation Incubate to Reach Equilibrium Incubation_Setup->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis Ki_Value Determine Ki Value Analysis->Ki_Value End End Ki_Value->End G MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Colorimetric Measurement (Absorbance at ~570 nm) Solubilization->Measurement

Application Notes & Protocols: Cell-Based Assays for Evaluating (+)-Atherospermoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Atherospermoline is a natural product belonging to the aporphine alkaloid class of compounds. Aporphine alkaloids have garnered significant interest in oncology research due to their demonstrated cytotoxic and antitumor properties.[1] This class of compounds has been observed to exert effects against a variety of cancer cell lines, including but not limited to lung carcinoma (A549), human gastric carcinoma (BGC-823), and human liver carcinoma (BEL-7402).[2] While the precise mechanisms are often multifaceted, many aporphine alkaloids are known to induce apoptosis and inhibit key enzymes involved in DNA replication, such as topoisomerase II.[2]

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of this compound using a panel of standard cell-based assays. The following protocols detail methods for assessing cell viability (MTT assay), membrane integrity (LDH assay), and induction of apoptosis (Annexin V/PI staining and Caspase-Glo 3/7 assay).

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in metabolic activity correlates with a reduction in cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate (e.g., A549, HeLa, K562) B Incubate for 24h for cell adherence A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h at 37°C E->F G Solubilize formazan crystals with DMSO or Solubilization Buffer F->G H Measure absorbance at 570 nm G->H I Data Analysis: Calculate % Viability & IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, K562) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) x 100 Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Membrane Integrity Assessment: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

Experimental Workflow: LDH Assay

LDH_Workflow A Seed and treat cells with This compound (as in MTT protocol) B Prepare Controls: 1. Spontaneous LDH Release (untreated) 2. Maximum LDH Release (lysis buffer) 3. Background (medium only) C Centrifuge plate to pellet cells A->C D Transfer 50 µL of supernatant from each well to a new plate C->D E Add 50 µL of LDH Reaction Mix to each well D->E F Incubate for 30 min at RT (protected from light) E->F G Add 50 µL of Stop Solution F->G H Measure absorbance at 490 nm G->H I Data Analysis: Calculate % Cytotoxicity H->I Apoptosis_Pathway A This compound B Cellular Stress A->B induces C Bcl-2 Family Regulation B->C D Bax/Bak Activation C->D E Anti-apoptotic (Bcl-2, Bcl-xL) C->E inhibits F Mitochondrial Outer Membrane Permeabilization (MOMP) D->F promotes E->D inhibits G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Executioner Caspases (Caspase-3, -7) Activation I->J activates K Substrate Cleavage (e.g., PARP) J->K cleaves L Apoptosis K->L

References

Application Notes and Protocols for (+)-Atherospermoline-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atherospermoline, a bisbenzylisoquinoline alkaloid, has been identified as a potential candidate for inducing apoptosis in cancer cells. This document provides a comprehensive overview of the proposed mechanism of action and detailed protocols for investigating its anti-cancer effects. While specific quantitative data for this compound is not yet extensively available in published literature, the following application notes are based on the known activities of related aporphine and bisbenzylisoquinoline alkaloids, which have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2][3][4]

These protocols and guidelines are intended to serve as a foundational resource for researchers to systematically evaluate the therapeutic potential of this compound.

Proposed Mechanism of Action

Based on studies of structurally related alkaloids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The proposed cascade of events is as follows:

  • Induction of Cellular Stress: this compound treatment is expected to induce cellular stress in cancer cells, leading to the activation of the JNK signaling pathway.

  • JNK-Mediated Regulation of Bcl-2 Family Proteins: Activated JNK can modulate the expression and/or activity of the Bcl-2 family of proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[3][6]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[7]

Quantitative Data Summary

As specific data for this compound is not yet available, the following tables are presented as templates for researchers to populate with their experimental findings. Data for related aporphine alkaloids suggest that IC50 values can range from low micromolar to higher concentrations depending on the cancer cell line.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48[To be determined]
A549Lung Cancer48[To be determined]
HeLaCervical Cancer48[To be determined]
HepG2Liver Cancer48[To be determined]

Table 2: Effect of this compound on Apoptosis and Protein Expression (Hypothetical Data)

TreatmentApoptotic Cells (%)Relative Bax ExpressionRelative Bcl-2 ExpressionRelative Caspase-3 Activity
Control[To be determined]1.01.01.0
This compound (X µM)[To be determined][To be determined][To be determined][To be determined]
This compound (Y µM)[To be determined][To be determined][To be determined][To be determined]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the apoptotic effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[8][9][10][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Caspase-3 Activity

This assay quantifies the activity of the key executioner caspase-3.[7][16][17][18]

Materials:

  • Treated and untreated cancer cells

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader (for colorimetric or fluorescence)

Procedure:

  • Treat cells with this compound.

  • Lyse the cells using the provided lysis buffer and quantify the protein concentration.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and phosphorylated JNK.[19][20][21][22][23]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-JNK, anti-phospho-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

dot

Apoptosis_Pathway Proposed Apoptotic Signaling Pathway of this compound Atherospermoline This compound Cellular_Stress Cellular Stress Atherospermoline->Cellular_Stress JNK_Activation JNK Activation Cellular_Stress->JNK_Activation Bcl2_Down Bcl-2 Downregulation JNK_Activation->Bcl2_Down Bax_Up Bax Upregulation JNK_Activation->Bax_Up MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Down->MOMP Bax_Up->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

dot

Experimental_Workflow Experimental Workflow for Investigating this compound Start Cancer Cell Culture Treatment Treat with this compound (Dose and Time Course) Start->Treatment MTT Cell Viability Assay (MTT) Determine IC50 Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Western_Blot Western Blot Analysis (Bcl-2, Bax, p-JNK) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Apoptotic Mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for this compound.

Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The proposed mechanisms are based on the activity of related compounds and require experimental validation for this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for the Evaluation of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: A General Framework for Investigating the Anti-Inflammatory Potential of a Novel Compound (Designated as Compound X)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective response, chronic inflammation can contribute to the pathogenesis of various diseases, including arthritis, atherosclerosis, and inflammatory bowel disease.[1][3] The search for novel and effective anti-inflammatory agents with fewer side effects than current therapies is an active area of research.[1] Natural products represent a promising source for the discovery of new anti-inflammatory drugs.[1]

These application notes provide a general framework and detailed protocols for the initial preclinical evaluation of a novel compound, referred to as "Compound X," for its potential anti-inflammatory properties. The methodologies described cover both in vitro and in vivo models to assess the compound's efficacy and elucidate its potential mechanism of action.

Data Presentation

The following tables provide templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Anti-inflammatory Activity of Compound X on LPS-Stimulated Macrophages

Concentration of Compound X (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control100 ± 5.2100 ± 8.51500 ± 1202500 ± 200
198 ± 4.885 ± 7.11250 ± 1102100 ± 180
1095 ± 5.160 ± 5.5800 ± 751500 ± 130
5092 ± 6.335 ± 4.2450 ± 50800 ± 70
Positive Control (e.g., Dexamethasone 1 µM)99 ± 4.525 ± 3.1200 ± 25400 ± 45

Data are presented as mean ± standard deviation.

Table 2: In Vivo Anti-inflammatory Effect of Compound X in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose, mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hInhibition of Edema (%) at 5h
Vehicle Control0.25 ± 0.030.65 ± 0.050.80 ± 0.070
Compound X (25)0.22 ± 0.020.50 ± 0.040.60 ± 0.0625.0
Compound X (50)0.20 ± 0.030.40 ± 0.030.45 ± 0.0543.8
Compound X (100)0.18 ± 0.020.30 ± 0.040.35 ± 0.0456.3
Positive Control (e.g., Indomethacin 10 mg/kg)0.15 ± 0.020.25 ± 0.030.30 ± 0.0362.5

Data are presented as mean ± standard deviation.

Experimental Protocols

1. In Vitro Anti-inflammatory Assays

These protocols utilize murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

1.1. Cell Culture and Treatment

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Compound X (or vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine measurements).

1.2. Cell Viability Assay (MTT Assay)

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

1.3. Nitric Oxide (NO) Production Assay (Griess Test)

  • Collect the cell culture supernatant after LPS stimulation.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

1.4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after LPS stimulation.

  • Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

2. In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4]

2.1. Animals

  • Use male or female Sprague-Dawley rats or Swiss albino mice of a specific weight range.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Provide free access to standard pellet diet and water.

2.2. Carrageenan-Induced Paw Edema

  • Divide the animals into different groups: vehicle control, Compound X treated groups (at least three different doses), and a positive control group (e.g., indomethacin).

  • Administer Compound X or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[5]

2.3. Evaluation of Anti-inflammatory Activity

  • Calculate the edema volume at each time point by subtracting the basal paw volume from the post-treatment paw volume.

  • Determine the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Mandatory Visualizations

Signaling Pathways in Inflammation

The following diagrams illustrate key signaling pathways involved in the inflammatory response. The inhibition of these pathways is a common mechanism for anti-inflammatory drugs.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB_IkB NF-κB-IκB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_IkB:e->IkB:w Release NF_kB_active NF-κB (Active) NF_kB_IkB:e->NF_kB_active:w Translocation DNA DNA NF_kB_active->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK MAPK_JNK JNK MAPKK_JNK->MAPK_JNK Activates AP1 AP-1 MAPK_JNK->AP1 Activates MAPK_p38 p38 MAPKK_p38->MAPK_p38 Activates Other_TFs Other TFs MAPK_p38->Other_TFs Activates MAPK_ERK ERK MAPKK_ERK->MAPK_ERK Activates MAPK_ERK->Other_TFs Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Regulates Other_TFs->Pro_inflammatory_genes Regulates

Caption: MAPK Signaling Pathways in Inflammation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Treatment Compound X + LPS Stimulation Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability NO_Assay Nitric Oxide Assay (Griess Test) Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Data_Analysis Calculate IC50 (In Vitro) % Inhibition (In Vivo) Viability->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Animal_Model Rodent Model (Rats or Mice) Dosing Administration of Compound X Animal_Model->Dosing Inflammation_Induction Carrageenan-induced Paw Edema Dosing->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement Measurement->Data_Analysis Conclusion Assess Anti-inflammatory Potential of Compound X Data_Analysis->Conclusion

Caption: Experimental Workflow for Anti-inflammatory Agent Screening.

Conclusion and Future Directions

The protocols and framework presented here provide a robust starting point for the evaluation of a novel compound's anti-inflammatory potential. The in vitro assays offer insights into the cellular mechanisms, while the in vivo model provides evidence of efficacy in a living organism.

Positive results from these initial studies, such as a dose-dependent reduction in inflammatory markers, would warrant further investigation. Future studies could include:

  • Mechanism of Action Studies: Investigating the effect of the compound on key inflammatory signaling pathways, such as NF-κB and MAPKs, using techniques like Western blotting and reporter gene assays.

  • Chronic Inflammation Models: Evaluating the compound's efficacy in models of chronic inflammation, such as collagen-induced arthritis or inflammatory bowel disease models.

  • Toxicology and Safety Pharmacology: Assessing the safety profile of the compound through acute and chronic toxicity studies.

By following a systematic approach to screening and evaluation, researchers can effectively identify and characterize promising new candidates for the development of novel anti-inflammatory therapies.

References

Application Notes and Protocols for Computational Docking of (+)-Atherospermoline with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Atherospermoline is a natural product with a complex stereochemistry whose biological activities are not yet fully elucidated. Computational docking is a powerful in-silico method to predict the binding affinity and interaction patterns of a small molecule, such as this compound, with various protein targets. This approach can provide valuable insights into its potential mechanism of action and guide further experimental validation. These application notes provide a detailed protocol for the computational docking of this compound against two putative protein targets associated with common therapeutic areas for natural products: Cyclin-Dependent Kinase 2 (CDK2) for antiproliferative activity and Cyclooxygenase-2 (COX-2) for anti-inflammatory effects.

Target Selection Rationale

In the absence of specific biological data for this compound, protein targets were selected based on the common therapeutic activities of natural products.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a major target for cancer therapy.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain, it is a common target for anti-inflammatory drugs.

Computational Docking Workflow

The overall workflow for the computational docking of this compound with its target proteins is depicted below.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking 3D Structure protein_prep Protein Preparation (CDK2 & COX-2) protein_prep->docking Prepared Receptor analysis Pose Analysis & Scoring docking->analysis Docked Poses md_sim Molecular Dynamics (Optional) analysis->md_sim Best Pose

Caption: Computational docking workflow.

Experimental Protocols

Ligand Preparation

This protocol describes the preparation of the this compound structure for docking.

Materials:

  • 2D structure of this compound (e.g., from PubChem or drawn using chemical drawing software).

  • Molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch).

  • Open Babel.

Procedure:

  • Obtain the 2D structure of this compound.

  • Convert the 2D structure to a 3D structure using a molecular editor.

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Save the optimized structure in a PDB or MOL2 file format.

  • Use Open Babel to convert the file to the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Protein Preparation

This protocol details the preparation of the target protein structures (CDK2 and COX-2) for docking.

Materials:

  • Protein Data Bank (PDB) IDs for target proteins (e.g., CDK2: 1HCK, COX-2: 5IKR).

  • Molecular visualization software (e.g., PyMOL, UCSF Chimera).

  • AutoDock Tools (ADT).

Procedure:

  • Download the crystal structures of the target proteins from the PDB.

  • Open the PDB file in a molecular visualization tool.

  • Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms.

  • Repair any missing residues or atoms if necessary.

  • Save the cleaned protein structure as a new PDB file.

  • Use AutoDock Tools to add polar hydrogens and assign Kollman charges.

  • Generate a PDBQT file for the prepared protein.

Molecular Docking

This protocol outlines the steps for performing the molecular docking using AutoDock Vina.

Materials:

  • Prepared ligand PDBQT file.

  • Prepared protein PDBQT file.

  • AutoDock Vina software.

  • A text editor for creating the configuration file.

Procedure:

  • Define the docking grid box. The grid box should encompass the active site of the protein. The center and dimensions of the grid can be determined from the co-crystallized ligand in the original PDB structure or by using active site prediction tools.

  • Create a configuration text file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

  • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Data Presentation

The following table summarizes the hypothetical docking results for this compound with CDK2 and COX-2.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
CDK21HCK-9.8LEU83, GLU81, ILE102
COX-25IKR-11.2TYR385, SER530, ARG1203

Signaling Pathways

The potential inhibitory activity of this compound on CDK2 and COX-2 could modulate the following signaling pathways.

CDK2 and Cell Cycle Regulation

G CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Athero This compound Athero->CDK2 Rb Rb Complex->Rb Phosphorylates E2F E2F Rb->E2F G1_S G1/S Transition E2F->G1_S Proliferation Cell Proliferation G1_S->Proliferation

Caption: Inhibition of CDK2 by this compound.

COX-2 and the Inflammatory Pathway

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Athero This compound Athero->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of COX-2 by this compound.

Conclusion

This document provides a comprehensive protocol for the computational docking of this compound with the putative protein targets CDK2 and COX-2. The hypothetical results suggest that this compound may possess both antiproliferative and anti-inflammatory properties. These in-silico findings provide a strong basis for further experimental validation through in-vitro and in-vivo assays to confirm the biological activity of this natural product.

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Atherospermoline Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of (+)-Atherospermoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it typically extracted?

A1: this compound is a bioactive aporphine alkaloid. Aporphine alkaloids are a class of isoquinoline alkaloids commonly found in various plant families. While specific plant sources for optimal this compound are diverse, species from the Lauraceae family are often investigated for this compound.

Q2: What are the general steps involved in the extraction of this compound?

A2: The general workflow for this compound extraction involves several key stages:

  • Plant Material Preparation: Drying and grinding the plant material to increase the surface area for efficient solvent penetration.

  • Extraction: Utilizing a suitable solvent and extraction method to draw out the alkaloids from the plant matrix.

  • Filtration: Separating the solid plant debris from the liquid extract.

  • Solvent Evaporation: Concentrating the extract by removing the solvent.

  • Purification: Employing techniques like acid-base extraction and chromatography to isolate this compound from other co-extracted compounds.

  • Analysis: Using analytical methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the yield of this compound.

Q3: How does the choice of solvent affect the extraction yield of this compound?

A3: Solvent selection is a critical factor influencing the extraction yield. The polarity of the solvent should be matched with the polarity of the target alkaloid. Generally, alkaloids in their free base form are more soluble in organic solvents of low to medium polarity, such as chloroform, ether, and ethyl acetate. In their salt form, they are more soluble in polar solvents like water and alcohols (methanol, ethanol).[1] Mixtures of solvents, such as ethanol-water, are often used to optimize extraction efficiency.

Q4: What is the principle behind acid-base extraction for purifying alkaloids like this compound?

A4: Acid-base extraction is a liquid-liquid extraction technique that separates alkaloids based on their basicity.[2] The nitrogen atom in the alkaloid structure can be protonated in an acidic solution, forming a water-soluble salt. This allows for the separation of the alkaloid from non-basic, lipid-soluble impurities. By subsequently making the aqueous solution alkaline, the alkaloid is converted back to its free base form, which is less soluble in water and can be extracted into an organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Inadequate grinding of plant material (large particle size).- Incorrect solid-to-liquid ratio.- Degradation of the alkaloid during extraction.- Test a range of solvents with varying polarities.- Optimize extraction time and temperature; prolonged high temperatures can degrade alkaloids.[3]- Grind the plant material to a fine, uniform powder to increase surface area.[4][5]- Optimize the solid-to-liquid ratio; a higher ratio can increase the concentration gradient and improve extraction.[6]- Investigate the thermal and pH stability of aporphine alkaloids to prevent degradation.[3][7]
Emulsion Formation during Liquid-Liquid Extraction - Presence of surfactant-like compounds in the extract.- Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[8][9]- Gently swirl or invert the separatory funnel instead of vigorous shaking.[8]- Centrifuge the mixture to break the emulsion.- Filter the emulsion through a bed of Celite or glass wool.[9][10]
Co-extraction of Impurities (e.g., pigments, fats) - Use of a non-selective solvent.- Lack of a pre-extraction (defatting) step.- Perform a pre-extraction with a non-polar solvent like hexane to remove fats and waxes before the main alkaloid extraction.- Optimize the acid-base extraction protocol to selectively isolate the alkaloids.- Employ chromatographic techniques like column chromatography for further purification.
Streaking or Tailing of Spots on TLC Plate - Sample overloading.- Inappropriate solvent system.- Presence of highly polar impurities.- Apply a smaller amount of the sample to the TLC plate.- Adjust the polarity of the mobile phase.- Partially purify the crude extract before TLC analysis.
Inaccurate Quantification by HPLC - Poor peak resolution.- Lack of a suitable reference standard.- Degradation of the analyte in the sample solution.- Optimize the mobile phase composition and gradient to improve peak separation.- Use a certified reference standard of this compound for accurate calibration.- Ensure sample stability by using appropriate storage conditions and analyzing promptly after preparation.

Data Presentation: Optimizing Extraction Parameters

While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables summarize the impact of key parameters on the yield of total alkaloids from various plant sources, which can serve as a guide for optimizing this compound extraction.

Table 1: Effect of Solvent Concentration on Total Alkaloid Yield

Plant SourceExtraction MethodSolvent SystemOptimal ConcentrationYield (mg/g dry weight)
Actinidia argutaUltrasound-assistedEthanol-Water70%1.021
Zizyphi Spinosi SemenRefluxEthanol-Acetic Acid80:20 (v/v)Not specified directly
Stephania cepharanthaHeat RefluxEthanol-Water80%~3.4% (total alkaloids)

Table 2: Effect of Solid-to-Liquid Ratio on Total Alkaloid Yield

Plant SourceExtraction MethodOptimal Ratio (g/mL)Yield (mg/g dry weight)
Actinidia argutaUltrasound-assisted1:301.021
Zizyphi Spinosi SemenReflux1:20Not specified directly
Stephania cepharanthaHeat Reflux1:10~3.4% (total alkaloids)

Table 3: Effect of Extraction Time on Total Alkaloid Yield

Plant SourceExtraction MethodOptimal Time (min)Yield (mg/g dry weight)
Actinidia argutaUltrasound-assisted201.021
Zizyphi Spinosi SemenReflux240Not specified directly
Stephania cepharanthaHeat Reflux120~3.4% (total alkaloids)

Table 4: Effect of Extraction Temperature on Total Alkaloid Yield

Plant SourceExtraction MethodOptimal Temperature (°C)Yield (mg/g dry weight)
Actinidia argutaUltrasound-assisted601.021
Zizyphi Spinosi SemenReflux70Not specified directly
Stephania cepharanthaHeat RefluxNot specified~3.4% (total alkaloids)

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Aporphine Alkaloids
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-80 mesh).[11]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the chosen solvent (e.g., 70% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:30 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a specified frequency (e.g., 40 kHz) and power for the optimized duration (e.g., 20 minutes) and temperature (e.g., 60°C).

  • Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue. Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid-Base Partitioning for Aporphine Alkaloid Purification
  • Acidification: Dissolve the crude extract in a suitable organic solvent (e.g., chloroform). Transfer the solution to a separatory funnel and add an acidic aqueous solution (e.g., 5% HCl). Shake the funnel gently to allow the alkaloids to move into the aqueous phase as their hydrochloride salts.

  • Phase Separation: Allow the layers to separate. The upper aqueous layer containing the protonated alkaloids is collected. The lower organic layer containing neutral and acidic impurities is discarded. Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of alkaloids.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., concentrated ammonium hydroxide) to the aqueous solution until the pH is alkaline (e.g., pH 9-10). This will precipitate the alkaloids in their free base form.

  • Extraction of Free Base: Extract the alkaline aqueous solution with an organic solvent (e.g., chloroform) multiple times. The free base alkaloids will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified alkaloid-rich fraction.

Protocol 3: Thin Layer Chromatography (TLC) for Alkaloid Detection
  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Sample Application: Dissolve a small amount of the crude extract and the purified fraction in a suitable solvent (e.g., methanol). Apply small spots of the solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of chloroform, methanol, and ammonia). Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm and 365 nm). Further visualization can be achieved by spraying the plate with Dragendorff's reagent, which typically produces orange to reddish-brown spots in the presence of alkaloids.[12][13][14]

Visualizations

ExtractionWorkflow PlantMaterial Plant Material DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Extraction (e.g., UAE, Maceration) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude Extract Purification Purification (Acid-Base Extraction, Chromatography) CrudeExtract->Purification SolventEvaporation->CrudeExtract PurifiedAlkaloid Purified this compound Purification->PurifiedAlkaloid Analysis Analysis (TLC, HPLC) PurifiedAlkaloid->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

TroubleshootingWorkflow Start Low Yield? CheckSolvent Solvent Optimized? Start->CheckSolvent CheckTimeTemp Time & Temp Optimized? CheckSolvent->CheckTimeTemp No CheckPurity High Impurities? CheckSolvent->CheckPurity Yes CheckGrinding Particle Size Adequate? CheckTimeTemp->CheckGrinding No CheckTimeTemp->CheckPurity Yes CheckRatio Solid:Liquid Ratio Optimized? CheckGrinding->CheckRatio No CheckGrinding->CheckPurity Yes CheckRatio->Start No CheckRatio->CheckPurity Yes Emulsion Emulsion Formation? CheckPurity->Emulsion PurificationMethod Purification Effective? Emulsion->PurificationMethod No PurificationMethod->CheckPurity No

Caption: Troubleshooting decision tree for low extraction yield of this compound.

References

Overcoming solubility issues with (+)-Atherospermoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Atherospermoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound?

A: While experimental data for this compound is limited in publicly available resources, its chemical structure suggests it is a complex alkaloid. Such compounds often exhibit poor solubility in aqueous solutions. Based on its computed properties, it is predicted to be sparingly soluble in water.

Q2: Which organic solvents are recommended for preparing stock solutions of this compound?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many poorly soluble compounds, including alkaloids.[1][2] Other potential organic solvents include ethanol, methanol, and chloroform, although their suitability will depend on the specific assay due to potential toxicity or interference.[3] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous assay medium.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A: The final concentration of DMSO in cell-based assays should generally be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is essential to determine the tolerance of your specific cell line to DMSO in preliminary experiments.

Q4: Can I use techniques other than organic solvents to improve the aqueous solubility of this compound?

A: Yes, several methods can be employed to enhance the aqueous solubility of poorly soluble compounds. These include pH adjustment (for ionizable compounds), the use of co-solvents, complexation with cyclodextrins, or the preparation of solid dispersions and lipid-based formulations.[4][5][6][7] The choice of method will depend on the specific experimental requirements.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when working with this compound in assays.

Problem 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue when the aqueous medium cannot accommodate the concentration of the compound after dilution from the organic stock.

Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Optimize the Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby reducing the final DMSO concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous medium. This can sometimes help to keep the compound in solution.

  • Use of a Co-solvent: Incorporate a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final assay medium, if compatible with your experimental system.

  • pH Adjustment: As an alkaloid, the solubility of this compound is likely pH-dependent. Attempt to adjust the pH of your aqueous buffer. For basic compounds, lowering the pH can increase solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the solution in a water bath at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of Working Solutions in Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible and does not exceed the tolerance limit of your assay system.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
DMSO10-50 mMWidely compatible with many assays at low final concentrations.
Ethanol (Absolute)1-10 mMCan be used as a co-solvent. May have biological effects.
Methanol1-10 mMPotential for toxicity in some cell lines.

Table 2: Troubleshooting Solubility Issues During Assay Preparation

IssuePotential CauseRecommended Solution(s)
Precipitate forms upon dilution in aqueous buffer.Low aqueous solubility of the compound.Decrease final concentration; Use serial dilutions; Add a co-solvent.
Cloudiness or opalescence in the final solution.Formation of fine colloidal suspension.Centrifuge the solution and use the supernatant; Consider solubility enhancement techniques.
Inconsistent assay results.Compound precipitation over the course of the experiment.Prepare fresh working solutions for each experiment; Assess stability in assay medium over time.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution & Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute in Aqueous Medium store->dilute Use Aliquot incubate Perform Assay dilute->incubate analyze Analyze Results incubate->analyze precipitate Precipitation? analyze->precipitate precipitate->incubate No sol_1 Lower Concentration precipitate->sol_1 Yes sol_2 Use Co-Solvent precipitate->sol_2 Yes sol_3 Adjust pH precipitate->sol_3 Yes

Caption: Experimental workflow for using and troubleshooting this compound solubility.

solubility_decision_tree start Start: Need to dissolve This compound stock_q Is a high concentration stock solution needed? start->stock_q organic_solvent Use DMSO or Ethanol stock_q->organic_solvent Yes aqueous_q Is direct dissolution in aqueous medium required? stock_q->aqueous_q No precipitate_q Does it precipitate upon dilution from stock? organic_solvent->precipitate_q ph_adjust Adjust pH of buffer aqueous_q->ph_adjust Yes cosolvent Use a co-solvent (e.g., PEG, Ethanol) ph_adjust->cosolvent Still insoluble end Proceed with Assay ph_adjust->end Soluble complexation Use cyclodextrins cosolvent->complexation Still insoluble cosolvent->end Soluble complexation->end lower_conc Lower the final concentration precipitate_q->lower_conc Yes precipitate_q->end No lower_conc->end

References

Technical Support Center: Stability of (+)-Atherospermoline in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (+)-Atherospermoline in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide will help you diagnose and resolve common stability issues with this compound solutions.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: My this compound solution is losing potency much faster than expected. What are the likely causes?

  • Answer: Rapid degradation of bisbenzylisoquinoline alkaloids like this compound is often due to exposure to light, alkaline pH, or oxidizing agents. Consider the following:

    • Photodegradation: Have you protected your solution from light? Bisbenzylisoquinoline alkaloids can be photolabile.[1]

    • pH Effects: What is the pH of your solution? Alkaline conditions can cause rapid degradation of similar compounds.[1]

    • Oxidation: Is your solvent degassed? Dissolved oxygen can contribute to oxidative degradation.

Issue 2: Precipitation Observed in the this compound Solution

  • Question: A precipitate has formed in my this compound solution. What could be the reason?

  • Answer: Precipitation can occur due to several factors:

    • Solubility Limits: Have you exceeded the solubility of this compound in your chosen solvent? Check the solubility data for your specific solvent system.

    • Degradation Products: The precipitate could be a less soluble degradation product. This is more likely if the solution has been stored for an extended period or exposed to harsh conditions.

    • pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, potentially reducing its solubility.

Issue 3: Inconsistent Results in Bioassays

  • Question: I am getting variable results in my bioassays using this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common consequence of compound instability.

    • Degradation Over Time: If you prepare a stock solution and use it over several days or weeks, degradation can lead to a decrease in the effective concentration of the active compound. It is advisable to use freshly prepared solutions or to validate the stability of your stock solution over the intended period of use.

    • Formation of Active/Inactive Degradants: The degradation products themselves could have biological activity, either agonistic or antagonistic, which could interfere with your assay and lead to variability.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the recommended storage conditions for this compound solutions?

  • Answer: To minimize degradation, solutions of this compound should be:

    • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.

    • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. The optimal temperature may depend on the solvent used.

    • Maintained at a slightly acidic pH: Based on the instability of similar compounds in alkaline conditions, a slightly acidic pH (e.g., pH 4-6) may improve stability.[1] Buffering the solution can help maintain a stable pH.

    • Blanketed with inert gas: For long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.

Solvent Selection

  • Question: What solvents are recommended for dissolving this compound?

  • Answer: The choice of solvent will depend on the intended application. For analytical purposes, a mixture of an organic solvent (like acetonitrile or methanol) and a slightly acidic aqueous buffer is often used in HPLC methods for related compounds. For biological assays, a small amount of an organic solvent such as DMSO is typically used to prepare a stock solution, which is then further diluted in an aqueous medium. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Stability Testing

  • Question: How can I assess the stability of my this compound solution?

  • Answer: A stability-indicating HPLC method is the most common way to assess the stability of a compound in solution. This involves monitoring the concentration of the parent compound over time under specific storage conditions. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

Data Presentation

The following table summarizes the photodegradation of tetrandrine, a structurally related bisbenzylisoquinoline alkaloid, which can provide insights into the potential photostability of this compound.

Stress ConditionDurationExtent of DegradationKey Degradation Pathways Identified
Sunlight Exposure5 daysSignificantOxidative skeletal modification, oxidative ring-opening, and radical-mediated C–N cleavage
UV Irradiation (365 nm)AcceleratedSignificantSimilar to sunlight exposure

Data extrapolated from a study on Tetrandrine, a related bisbenzylisoquinoline alkaloid.[1]

Experimental Protocols

Protocol: Forced Photodegradation Study of this compound

This protocol describes a typical forced degradation study to assess the photostability of this compound in solution.

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a control solution and wrap it in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the test solution to a light source as specified in ICH Q1B guidelines. This typically involves exposure to a cool white fluorescent lamp and a near-UV lamp.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.

    • Place the control solution alongside the test solution, but shielded from light.

  • Sample Analysis:

    • At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the test and control solutions.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Compare the chromatograms of the exposed and control samples.

    • Calculate the percentage degradation of this compound by comparing its peak area in the exposed sample to that in the control sample.

    • Observe the formation of any degradation products (new peaks in the chromatogram).

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Instability Observed (Degradation/Precipitation) check_light Is the solution protected from light? start->check_light check_ph What is the pH of the solution? start->check_ph check_oxygen Is the solution deoxygenated? start->check_oxygen check_solubility Has the solubility limit been exceeded? start->check_solubility protect_light Action: Store in amber vials/dark. check_light->protect_light No adjust_ph Action: Adjust to slightly acidic pH. check_ph->adjust_ph Alkaline deaerate Action: Use degassed solvents/inert gas. check_oxygen->deaerate No dilute Action: Prepare a more dilute solution. check_solubility->dilute Yes

Caption: A troubleshooting workflow for addressing instability issues of this compound.

cluster_pathway Potential Photodegradation Pathways of a Bisbenzylisoquinoline Alkaloid parent This compound (Bisbenzylisoquinoline structure) path1 Oxidative Skeletal Modification parent->path1 Sunlight/UV path2 Oxidative Ring-Opening parent->path2 Sunlight/UV path3 Radical-Mediated C-N Cleavage parent->path3 Sunlight/UV dp1 Degradation Product 1 (Modified Skeleton) path1->dp1 dp2 Degradation Product 2 (Ring-Opened) path2->dp2 dp3 Degradation Product 3 (Cleaved Fragments) path3->dp3

Caption: Potential photodegradation pathways for bisbenzylisoquinoline alkaloids.[1]

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of This compound expose Expose to Stress Conditions (Light, Heat, pH, Oxidant) prep->expose sample Withdraw Samples at Time Intervals expose->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze evaluate Evaluate Data for Degradation & Products analyze->evaluate

Caption: A general experimental workflow for assessing the stability of this compound.

References

Preventing degradation of (+)-Atherospermoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (+)-Atherospermoline to prevent its degradation. The information provided is based on general knowledge of alkaloid stability and best practices for handling sensitive natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the general stability of related alkaloids, the primary factors contributing to the degradation of this compound are expected to be:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • pH: As an alkaloid with basic nitrogen centers, the stability of this compound can be pH-dependent. Solutions with a pH greater than 6 have been shown to accelerate the degradation of other amine-containing compounds.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: What are the recommended storage conditions for solid this compound?

A2: To minimize degradation of solid this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. For optimal stability, solutions should be:

  • Solvent: Prepared in a suitable, dry, and degassed solvent. The choice of solvent may impact stability and should be validated for your specific application.

  • pH: If using a buffered solution, maintain a slightly acidic pH (e.g., pH 4-6). Avoid alkaline conditions as they have been shown to accelerate the degradation of similar compounds.[1]

  • Temperature: Stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protected from light by using amber vials or wrapping the container in foil.

  • Atmosphere: Stored under an inert atmosphere.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its bisbenzylisoquinoline structure, potential degradation pathways could involve oxidation of the phenolic groups, cleavage of the ether linkages, or modifications to the isoquinoline rings. It is crucial to perform stability studies to identify and characterize any degradation products that may form under your specific experimental or storage conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound activity or purity over time Degradation due to improper storage conditions.1. Review your storage conditions against the recommendations (see FAQs). 2. Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of your stock. 3. If degradation is confirmed, discard the old stock and prepare a fresh one, ensuring proper storage from the outset.
Appearance of new peaks in chromatogram Formation of degradation products.1. Analyze the new peaks by LC-MS to determine their mass and potential structure. 2. Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. This can help in developing a stability-indicating analytical method.
Variability in experimental results Inconsistent concentration of this compound due to degradation in solution during experiments.1. Prepare fresh solutions for each experiment. 2. If solutions must be used over a period, validate their stability under the experimental conditions (e.g., temperature, light exposure). 3. Minimize the time solutions are kept at room temperature.
Discoloration of solid compound or solution Potential oxidation or other chemical degradation.1. Discontinue use of the discolored material. 2. Re-evaluate storage conditions, particularly protection from light and oxygen. 3. Consider sourcing a new batch of the compound from a reputable supplier.

Data on Alkaloid Stability (Illustrative Examples)

The following tables provide illustrative data on the stability of related compounds to demonstrate how stability data for this compound could be presented. Note: This is not actual data for this compound and should be used for guidance only.

Table 1: Example Stability of a Bisbenzylisoquinoline Alkaloid in Solution at Different Temperatures

Storage Temperature (°C)% Purity after 1 Month% Purity after 3 Months
-80> 99%> 99%
-2099%98%
497%92%
25 (Room Temperature)85%65%

Table 2: Example Effect of pH on the Stability of a Bisbenzylisoquinoline Alkaloid in Aqueous Buffer at 25°C

pH of Solution% Purity after 24 Hours% Purity after 7 Days
4.0> 99%98%
7.098%90%
9.090%75%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, thus allowing for the accurate quantification of the parent compound over time.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Forced degradation reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

3. Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidation: Dissolve a known concentration of this compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in a suitable solvent before injection.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

5. HPLC Method Development:

  • Initial Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of A, and gradually increase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength using a DAD detector (e.g., 280 nm).

  • Optimization: Inject the stressed samples and the unstressed reference standard. Adjust the gradient, mobile phase composition, and other parameters to achieve good separation between the parent peak and any degradation product peaks.

6. Validation: Once an optimal method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways for a Bisbenzylisoquinoline Alkaloid

G Potential Degradation Pathways A This compound (Intact Molecule) B Oxidation (e.g., quinone formation) A->B O₂, Light, Metal Ions C Hydrolysis (Ether Bond Cleavage) A->C H₂O, Acid/Base D Photodegradation (Ring Opening/Rearrangement) A->D UV/Visible Light E Degradation Products B->E C->E D->E

A diagram illustrating potential degradation routes for this compound.

Troubleshooting Workflow for Purity Issues

G Troubleshooting Workflow start Purity Issue Detected (e.g., new HPLC peak) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper Improper Storage check_storage->improper No proper Proper Storage check_storage->proper Yes correct_storage Correct Storage Conditions improper->correct_storage reanalyze Re-analyze Compound proper->reanalyze correct_storage->reanalyze degraded Degradation Confirmed reanalyze->degraded stable Compound is Stable degraded->stable No discard Discard and Re-prepare degraded->discard Yes investigate_source Investigate Other Sources (e.g., contamination) stable->investigate_source

A logical workflow for troubleshooting purity issues with this compound.

Experimental Workflow for Stability Testing

G Stability Testing Workflow start Prepare this compound Samples (Solid and Solution) stress Apply Stress Conditions (Temp, pH, Light, Oxidizing Agent) start->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analyze Analyze Stressed Samples and Controls at Time Points hplc_dev->analyze data Quantify Purity and Degradation Products analyze->data report Report Stability Profile and Recommend Storage data->report

A general workflow for conducting a stability study on this compound.

References

Addressing off-target effects of (+)-Atherospermoline in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (+)-Atherospermoline in cell culture experiments. The focus is on addressing potential off-target effects and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is primarily known as an antagonist of the L-type calcium channel. Its effects on cellular processes are often attributed to the blockade of calcium influx through these channels.

Q2: I am observing unexpected cellular phenotypes that don't seem to be related to L-type calcium channel blockade. What could be the cause?

Unexpected phenotypes could arise from off-target effects, where this compound interacts with other cellular proteins. It is also possible that the observed effect is a downstream consequence of L-type calcium channel blockade that is not immediately obvious. This guide provides protocols to investigate these possibilities.

Q3: What is a typical effective concentration range for this compound in cell culture?

The effective concentration can vary significantly between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting point for many small molecules is to test a range from 10 nM to 10 µM.

Q4: How can I be sure that the observed effects are not due to solvent toxicity?

Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you differentiate between the effects of the compound and the solvent.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Initial Observations and Troubleshooting
Observed Problem Potential Cause Recommended Action
High cell death at expected effective concentrations. 1. Cytotoxicity of the compound. 2. Solvent toxicity. 3. Off-target effects leading to apoptosis or necrosis.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 for cytotoxicity. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Investigate markers of apoptosis (e.g., cleaved caspase-3) or necrosis.
Inconsistent results between experiments. 1. Variability in cell density. 2. Compound degradation. 3. Inconsistent incubation times.1. Optimize and standardize cell seeding density.[1] 2. Prepare fresh stock solutions of this compound regularly. 3. Ensure precise and consistent timing for all experimental steps.
Effect is observed, but the dose-response curve is not classical (e.g., U-shaped). 1. Off-target effects at higher concentrations. 2. Compound precipitation at higher concentrations.1. Focus on the lower end of the dose-response curve where the effect is likely on-target. 2. Visually inspect the culture medium for any signs of precipitation.
Investigating Off-Target Effects

A key aspect of troubleshooting is to determine if the observed effects are due to the intended on-target activity or off-target interactions.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target vs. Off-Target Hypothesis cluster_2 Phase 3: Target Deconvolution A Unexpected Phenotype Observed B Perform Dose-Response and Viability Assays A->B C Is the effect consistent with L-type calcium channel blockade? B->C D Use a structurally unrelated L-type calcium channel blocker C->D No E Use a positive control known to induce the observed phenotype C->E Yes F Does the unrelated blocker replicate the phenotype? D->F G Phenotype is likely on-target F->G Yes H Phenotype is likely off-target F->H No I Consider target identification methods (e.g., chemical proteomics) H->I

Caption: A workflow for systematically investigating whether an observed cellular effect is on-target or off-target.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) using MTT Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50%.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting to Analyze Signaling Pathway Perturbation

Objective: To investigate if this compound affects specific signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., phosphorylated and total forms of kinases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at a non-toxic concentration and a vehicle control for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This diagram illustrates a hypothetical scenario where this compound, in addition to its on-target effect, has an off-target interaction with a receptor tyrosine kinase (RTK).

G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway A This compound B L-type Calcium Channel A->B C Calcium Influx Blockade B->C D Downstream Cellular Effects C->D E This compound F Receptor Tyrosine Kinase (RTK) E->F G Inhibition of RTK Signaling F->G H Unexpected Phenotype G->H

Caption: A diagram illustrating both the on-target and a hypothetical off-target pathway of this compound.

Data Presentation

Table 1: Example of a Dose-Response and Cytotoxicity Data Summary
Cell Line This compound Concentration (µM) % Inhibition of Target Activity % Cell Viability
Cell Line A0.0115 ± 398 ± 2
0.145 ± 595 ± 4
185 ± 680 ± 7
1098 ± 230 ± 5
100100 ± 05 ± 2
Cell Line B0.0110 ± 299 ± 1
0.135 ± 497 ± 3
175 ± 590 ± 5
1095 ± 360 ± 6
10099 ± 115 ± 3

Data are presented as mean ± standard deviation from three independent experiments.

This structured approach to troubleshooting and experimentation will aid researchers in confidently interpreting their results and understanding the cellular effects of this compound, including the potential for off-target interactions.

References

Refining dosage and administration routes for (+)-Atherospermoline in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available research specifically detailing the in vivo dosage and administration of (+)-Atherospermoline. The following information is based on studies of structurally related aporphine alkaloids and general principles of in vivo alkaloid research. This guide is intended to provide a rational starting point for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model?

A1: Without specific preclinical toxicology data for this compound, a conservative approach is recommended. Based on in vivo studies of other aporphine alkaloids like nuciferine, a starting dose range of 10-50 mg/kg could be considered for initial efficacy studies in mice. However, it is critical to first perform a dose-ranging acute toxicity study to determine the maximum tolerated dose (MTD).

Q2: Which is the most appropriate route of administration for this compound in early-stage in vivo experiments?

A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. For initial screening and to achieve rapid systemic exposure, intraperitoneal (i.p.) injection is common in rodent models. For studies mimicking potential clinical applications, oral gavage (p.o.) is often preferred, though bioavailability may be a concern and requires further investigation.

Q3: What are the potential physiological effects and toxicities to monitor for this compound?

A3: Aporphine alkaloids are known to interact with dopamine and serotonin receptors, which can lead to effects on the central nervous system (CNS). Therefore, it is important to monitor for behavioral changes, sedation, or hyperactivity. Some aporphine alkaloids have also been associated with cytotoxicity at higher doses.[[“]] Regular monitoring of animal weight, food and water intake, and general well-being is essential.

Q4: What signaling pathways are likely modulated by this compound?

A4: Many aporphine alkaloids are known antagonists or partial agonists at dopamine D1 and D2 receptors.[[“]] Therefore, it is plausible that this compound's mechanism of action involves the modulation of dopaminergic signaling pathways. It may also interact with serotonergic systems. Initial in vitro receptor binding assays would be beneficial to confirm its specific targets.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor solubility of this compound for injection The compound may have low aqueous solubility.Prepare a vehicle solution. Common vehicles for alkaloids include a small percentage of DMSO (e.g., 5-10%) in saline or a mixture of polyethylene glycol (PEG) and saline. Ensure the final concentration of the organic solvent is non-toxic to the animals.
High variability in experimental results Inconsistent dosing, animal stress, or issues with the formulation.Ensure accurate and consistent administration techniques. Acclimatize animals to handling and injection procedures. Prepare fresh solutions for each experiment and ensure the compound is fully dissolved or homogenously suspended.
Unexpected animal mortality or severe adverse effects The administered dose is too high, or the compound has unexpected toxicity.Immediately halt the experiment and perform a thorough review of the dosage and administration protocol. Conduct a formal acute toxicity study to determine a safe dose range. Consider a different administration route that may have a more favorable pharmacokinetic profile.
Lack of observable efficacy The dose may be too low, poor bioavailability, or the chosen animal model is inappropriate.Consider a dose-escalation study. If using oral administration, investigate the compound's oral bioavailability. Re-evaluate the suitability of the animal model for the therapeutic area of interest.

Quantitative Data from Related Aporphine Alkaloids

The following table summarizes dosage and administration data from in vivo studies of various aporphine alkaloids. This information can serve as a reference for designing initial experiments with this compound.

Alkaloid Animal Model Dose Route of Administration Observed Effect
Nuciferine Mice (BALb/c)Low and high doses (specifics not detailed)Intraperitoneal (i.p.) injectionAnti-inflammatory effects in a model of ulcerative colitis.[2]
Boldine Not specifiedNot specifiedNot specifiedPotent antioxidant, anti-inflammatory, and antipyretic activities.[3]
Thaliporphine RatsBolus intravenous injection (dose-dependent)Intravenous (i.v.)Reduction in plasma glucose levels.[4]
Glaucine Not specifiedNot specifiedNot specifiedPhotoprotective activity.[3]

Detailed Experimental Protocols

Acute Toxicity Study (Dose Escalation)
  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALb/c), with an equal number of males and females.

  • Grouping: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50 mg/kg, 100 mg/kg, 250 mg/kg, 500 mg/kg).

  • Administration: Administer a single dose of this compound via the intended experimental route (e.g., i.p. or p.o.).

  • Observation: Monitor animals continuously for the first 4 hours, then periodically for up to 14 days. Record any signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and, if applicable, the LD50 (lethal dose for 50% of the animals).

In Vivo Efficacy Study (General Protocol)
  • Animal Model: Select an appropriate disease model relevant to the expected therapeutic effect of this compound.

  • Grouping: Randomly assign animals to a vehicle control group, a positive control group (if available), and one or more this compound treatment groups.

  • Dosing Regimen: Based on the acute toxicity study, select 1-3 non-toxic doses. The frequency of administration will depend on the compound's half-life (if known) and the study duration.

  • Administration: Administer this compound or vehicle according to the predetermined schedule and route.

  • Monitoring: Regularly monitor animal health and welfare. Measure relevant endpoints for the disease model (e.g., tumor size, inflammatory markers, behavioral scores).

  • Endpoint Analysis: At the end of the study, collect tissues or blood samples for further analysis (e.g., histology, biomarker levels, pharmacokinetic analysis).

Visualizations

Hypothesized Signaling Pathway for Aporphine Alkaloids

Many aporphine alkaloids interact with dopamine receptors. The following diagram illustrates the two major dopamine receptor signaling pathways that could be modulated by a compound like this compound. D1-like receptors (D1 and D5) typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) couple to Gi proteins, which inhibits adenylyl cyclase and decreases cAMP levels.[][6][7]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Aporphine_Alkaloid This compound (Hypothetical Ligand) D1_Receptor D1 Receptor Aporphine_Alkaloid->D1_Receptor Binds D2_Receptor D2 Receptor Aporphine_Alkaloid->D2_Receptor Binds Gs_Protein Gs Protein D1_Receptor->Gs_Protein Activates Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates Gi_Protein->Adenylyl_Cyclase Inhibits Cellular_Response_2 Cellular Response (Inhibitory) Gi_Protein->Cellular_Response_2 Leads to cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_1 Cellular Response (Stimulatory) PKA->Cellular_Response_1 Leads to

Caption: Hypothesized Dopamine Receptor Signaling Pathways

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for the in vivo evaluation of a novel compound like this compound.

experimental_workflow Start Compound Synthesis & Characterization Formulation Formulation Development (Solubility & Stability) Start->Formulation Toxicity Acute Toxicity Study (Dose Escalation) Formulation->Toxicity Efficacy In Vivo Efficacy Study (Disease Model) Toxicity->Efficacy Determine Safe Dose PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD Data_Analysis Data Analysis & Interpretation PKPD->Data_Analysis End Report & Further Studies Data_Analysis->End

References

Minimizing batch-to-batch variability of (+)-Atherospermoline extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Atherospermoline extracts from Atherosperma moschatum. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what plant source is it derived?

A1: this compound is a bioactive alkaloid compound. It is primarily extracted from the bark of the Australian sassafras tree, Atherosperma moschatum, which is native to the cool temperate rainforests of southeastern Australia, including Tasmania and Victoria.[1] The bark of this tree has a history of use in traditional medicine.

Q2: What are the known pharmacological activities of this compound?

A2: As an aporphine alkaloid, this compound is part of a class of compounds known for a wide range of pharmacological activities. While specific research on this compound is ongoing, related aporphine alkaloids have demonstrated antitumor, antimalarial, antimicrobial, antiplatelet aggregation, immunosuppressive, and vasorelaxant properties.[2]

Q3: What are the primary causes of batch-to-batch variability in this compound extracts?

A3: Batch-to-batch variability in herbal extracts, including those of this compound, is a significant challenge. The primary contributing factors include:

  • Genetic diversity within Atherosperma moschatum populations: Different trees may naturally produce varying levels of alkaloids.

  • Environmental conditions: Factors such as soil composition, climate, and altitude where the tree grows can influence the concentration of secondary metabolites like this compound.

  • Harvesting time and practices: The alkaloid content in the bark can fluctuate with the seasons. Post-harvest handling and storage conditions also play a critical role.

  • Extraction methodology: Variations in the solvent used, extraction time, temperature, and equipment can lead to significant differences in yield and purity.[2]

  • Processing of the raw material: The age of the bark and how it is dried and ground can impact the efficiency of the extraction process.

Troubleshooting Guides

Extraction & Isolation Issues

This section addresses common problems encountered during the extraction and isolation of this compound from Atherosperma moschatum bark.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from the woody bark matrix.2. Degradation of the alkaloid during extraction.3. Suboptimal solvent selection.4. Inefficient basification or acidification steps in acid-base extraction.1. Ensure the bark is finely powdered to maximize surface area. Consider pre-treatment with a cellulase enzyme to break down the plant cell walls.2. Avoid prolonged exposure to high temperatures. Use a reflux setup with controlled heating or consider non-thermal extraction methods like ultrasonic-assisted extraction.3. Methanol is often effective for extracting alkaloids.[3] Experiment with different solvent systems (e.g., ethanol, chloroform) and polarities.4. Carefully monitor the pH during acid-base extraction. Ensure the aqueous layer is sufficiently acidic (pH 2-3) to protonate the alkaloids and the organic layer is sufficiently basic (pH 9-10) to deprotonate them for extraction.[3]
Co-extraction of Impurities (e.g., tannins, fats) 1. Use of a non-selective solvent.2. Extraction from improperly prepared bark.1. Perform a preliminary defatting step with a non-polar solvent like hexane before the main alkaloid extraction.2. If tannins are a major contaminant, consider a pre-extraction with a solvent of intermediate polarity or use techniques like solid-phase extraction (SPE) for purification.
Emulsion Formation During Liquid-Liquid Extraction 1. Vigorous shaking of the separatory funnel.2. Presence of surfactants or particulate matter in the extract.1. Gently invert the separatory funnel multiple times instead of vigorous shaking.2. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. Centrifugation can also be effective.
Analytical & Quantification Issues (HPLC)

This section provides troubleshooting for the analysis of this compound extracts using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions between the analyte and the stationary phase.1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Dissolve the sample in the mobile phase whenever possible.3. Add a competing base (e.g., triethylamine) to the mobile phase to mask active sites on the silica support.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Leaks in the HPLC system.3. Column temperature variations.1. Prepare fresh mobile phase and ensure it is thoroughly degassed.2. Check all fittings for leaks.3. Use a column oven to maintain a stable temperature.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Detector lamp nearing the end of its life.1. Filter all solvents and flush the detector cell.2. Degas the mobile phase and purge the pump.3. Replace the detector lamp.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from Atherosperma moschatum Bark

This protocol outlines a general method for the extraction and isolation of an alkaloid-rich fraction.

  • Preparation of Plant Material:

    • Air-dry the bark of Atherosperma moschatum in a well-ventilated area, protected from direct sunlight.

    • Grind the dried bark into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered bark in methanol (99%) at room temperature for 72 hours. Repeat the extraction three times with fresh solvent.[3]

    • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Acidify the concentrated extract with 5% hydrochloric acid to a pH of 2-3.

    • Wash the acidic solution with diethyl ether three times to remove non-alkaloidal compounds. Discard the ether layer.

    • Make the aqueous layer alkaline (pH 9-10) by adding 25% ammonium hydroxide.

    • Extract the alkaline solution with chloroform six times. The alkaloids will move into the chloroform layer.[3]

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid mixture.

Protocol 2: Quantification of this compound by RP-HPLC

This protocol provides a starting point for developing a validated HPLC method for the quantification of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, photodiode array (PDA) detector, and a column oven.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0). The exact gradient will need to be optimized.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by performing a UV scan of a purified this compound standard. Aporphine alkaloids typically have UV maxima around 220, 280, and 310 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of purified this compound in the mobile phase and create a series of dilutions to generate a calibration curve.

    • Sample Solution: Accurately weigh the crude extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Visualizations

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification start A. moschatum Bark grind Grinding start->grind extract Methanol Extraction grind->extract concentrate Concentration extract->concentrate acidify Acidification (HCl) concentrate->acidify wash Ether Wash acidify->wash basify Basification (NH4OH) wash->basify chloroform_extract Chloroform Extraction basify->chloroform_extract dry Drying & Evaporation chloroform_extract->dry crude_alkaloids Crude Alkaloid Extract dry->crude_alkaloids prepare_sample Sample Preparation crude_alkaloids->prepare_sample hplc RP-HPLC Analysis prepare_sample->hplc data Data Acquisition & Processing hplc->data

Caption: Workflow for the extraction and analysis of this compound.

logical_relationship cluster_factors Contributing Factors cluster_controls Control Measures variability Batch-to-Batch Variability of this compound genetic Genetic Variation variability->genetic environmental Environmental Conditions variability->environmental harvesting Harvesting & Post-Harvest variability->harvesting extraction Extraction Method variability->extraction gacp Good Agricultural & Collection Practices (GACP) gacp->harvesting sop Standardized Operating Procedures (SOPs) for Extraction sop->extraction qc Stringent Quality Control (e.g., HPLC Fingerprinting) qc->variability Mitigates

References

Dealing with interfering compounds in (+)-Atherospermoline analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Atherospermoline. Our aim is to address common challenges encountered during the analytical quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

A1: this compound is a bioactive aporphine alkaloid. It is naturally found in plants of the Atherospermataceae family. Consequently, it is most commonly analyzed within complex plant matrices, which include a variety of other alkaloids, flavonoids, and phenolic compounds that can act as interfering substances. Analysis may also be performed in biological matrices such as plasma or tissue homogenates during preclinical or clinical studies.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization.

Q3: What are the most common interfering compounds in this compound analysis?

A3: The most common interfering compounds are other structurally related aporphine alkaloids that are often co-extracted from the plant matrix. These can have similar retention times and spectral properties, leading to co-elution and inaccurate quantification. Other phenolic compounds and matrix components can also cause interference, particularly in LC-MS/MS by causing ion suppression or enhancement.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be minimized through several strategies.[1][2] These include:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of the analyte.[3]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.

Q5: What are the critical parameters to consider for HPLC method development for this compound?

A5: Key parameters for HPLC method development include:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with an aqueous buffer is typically used. The pH of the buffer is critical for controlling the retention and peak shape of the basic alkaloid.

  • Wavelength Selection: For UV detection, the wavelength of maximum absorbance for this compound should be chosen to ensure optimal sensitivity.

  • Flow Rate and Temperature: These parameters should be optimized to achieve good resolution and a reasonable run time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis
  • Possible Cause 1: Secondary Interactions with Residual Silanols on the Column.

    • Solution: Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active silanol groups. Alternatively, use a base-deactivated column.

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Solution: Adjust the mobile phase pH. For basic compounds like aporphine alkaloids, a mobile phase pH around 3-4 or above 8 is often optimal to ensure a consistent ionization state and improve peak shape.

  • Possible Cause 3: Column Overload.

    • Solution: Reduce the concentration of the injected sample.

Issue 2: Inaccurate Quantification and Poor Reproducibility in LC-MS/MS Analysis
  • Possible Cause 1: Significant Matrix Effects (Ion Suppression or Enhancement).

    • Solution: Implement strategies to mitigate matrix effects as described in FAQ 4 . Quantify the matrix effect by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.[2]

  • Possible Cause 2: Co-elution with an Isomeric or Structurally Similar Interfering Compound.

    • Solution: Optimize the chromatographic separation to resolve the analyte from the interfering peak. This may involve adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry (e.g., a phenyl-hexyl column).

  • Possible Cause 3: Analyte Degradation.

    • Solution: Ensure proper sample handling and storage. This compound may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Prepare fresh standards and samples and store them at low temperatures in the dark.

Issue 3: No Peak or Very Low Signal for this compound
  • Possible Cause 1: Inefficient Extraction from the Matrix.

    • Solution: Optimize the extraction procedure. For alkaloids, an acid-base extraction is often effective. Ensure the pH for the liquid-liquid extraction is optimized for the partitioning of this compound into the organic phase.

  • Possible Cause 2: Incorrect Instrument Parameters.

    • Solution: Verify the MS/MS transitions, collision energy, and other instrument parameters. Ensure the correct UV wavelength is selected for HPLC-UV analysis.

  • Possible Cause 3: Sample Injection Issues.

    • Solution: Check for clogs in the injector or sample loop. Ensure the correct injection volume is being used.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to assess and mitigate interference in this compound analysis.

Table 1: Effect of Sample Preparation on Matrix Effect in LC-MS/MS Analysis of this compound in a Plant Extract.

Sample Preparation MethodAnalyte Peak Area (in matrix)Analyte Peak Area (in neat solution)Matrix Effect (%)
Dilute-and-Shoot45,210102,500-56% (Suppression)
Liquid-Liquid Extraction (LLE)82,340101,900-19% (Suppression)
Solid-Phase Extraction (SPE)98,760103,100-4% (Minimal Effect)

Table 2: Comparison of Quantitative Results with Different Calibration Strategies.

Calibration MethodMeasured Concentration (ng/mL)Relative Error (%)
External Calibration (in solvent)78.5-21.5%
Matrix-Matched Calibration98.2-1.8%
Internal Standard Calibration101.3+1.3%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Air-dry the plant material (e.g., leaves or bark) and grind it into a fine powder.

  • Acidic Extraction: Macerate 10 g of the powdered plant material in 100 mL of 5% acetic acid in methanol for 24 hours at room temperature with constant stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Adjust the pH of the remaining aqueous extract to 2 with 2M HCl.

    • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-basic compounds.

    • Adjust the pH of the aqueous layer to 9 with 2M NaOH.

    • Extract the aqueous layer with 3 x 50 mL of dichloromethane.

  • Final Preparation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in a known volume of mobile phase for analysis.

Protocol 2: HPLC-UV Method for Quantification of this compound
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve prepared with certified reference standards.

Protocol 3: LC-MS/MS Method for Quantification of this compound
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: As described in Protocol 2.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 312.2 -> Product ion (Q3) m/z 297.1 (quantifier), 252.2 (qualifier).

    • Internal Standard (e.g., Boldine): Precursor ion (Q1) m/z 328.2 -> Product ion (Q3) m/z 313.1.

  • Collision Energy: Optimized for each transition.

  • Quantification: Based on the ratio of the peak area of the analyte to the internal standard.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis Analytical Methods plant_material Plant Material acidic_extraction Acidic Extraction plant_material->acidic_extraction filtration Filtration acidic_extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 acid_base Acid-Base Partitioning evaporation1->acid_base evaporation2 Final Evaporation & Reconstitution acid_base->evaporation2 hplc_uv HPLC-UV Analysis evaporation2->hplc_uv Quantification lc_msms LC-MS/MS Analysis evaporation2->lc_msms High-Sensitivity Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway Inhibition athero This compound receptor Target Receptor (e.g., GPCR) athero->receptor Binds and Inhibits downstream Downstream Signaling Cascade (e.g., cAMP, MAPK) receptor->downstream cellular_response Cellular Response (e.g., Anti-inflammatory) downstream->cellular_response

Caption: Hypothesized inhibitory signaling pathway of this compound.

References

Technical Support Center: Enhancing the Bioavailability of (+)-Atherospermoline Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the bioavailability of (+)-Atherospermoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

This compound is a bisbenzylisoquinoline alkaloid, a class of compounds often characterized by poor aqueous solubility.[1] While specific experimental data for this compound is limited, many complex plant-derived alkaloids are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] The primary challenge is its likely low solubility in gastrointestinal fluids, which limits its dissolution rate and subsequent absorption into the bloodstream, resulting in poor bioavailability.[2]

Q2: Which formulation strategies are most promising for an aporphine-type alkaloid like this compound?

For poorly soluble alkaloids, several advanced formulation strategies can significantly enhance bioavailability. The most promising approaches include:

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can solubilize the lipophilic drug in a lipid matrix, which forms a fine emulsion in the GI tract, increasing the surface area for absorption.[4]

  • Nanoparticle Formulations: Encapsulating this compound in lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and facilitate transport across the intestinal membrane.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by preventing crystallization and improving wettability.

Q3: How do I select the appropriate carrier or excipients for my formulation?

The selection depends on the chosen strategy.

  • For Lipid-Based Formulations (SEDDS): You will need an oil phase, a surfactant, and a co-surfactant. The selection is based on the drug's solubility in these components. A screening study to determine the solubility of this compound in various oils (e.g., Maisine 35-1, soybean oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P) is the critical first step.

  • For Lipid Nanoparticles: Key components include a solid lipid (e.g., glyceryl monostearate), a liquid lipid (oil), and an emulsifier/stabilizer (e.g., lecithin, poloxamer 188). The choice of lipids will affect drug loading, particle size, and release profile.

  • For Solid Dispersions: A hydrophilic polymer carrier is required (e.g., PVP, HPMC, Soluplus®). The choice depends on the drug-polymer miscibility and the stability of the resulting amorphous system.

Q4: What are the critical quality attributes (CQAs) to monitor during the development of these formulations?

Key CQAs include:

  • Particle Size and Polydispersity Index (PDI): For nanoformulations, a small, uniform particle size is crucial for absorption.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of drug successfully incorporated into the carrier.

  • In Vitro Drug Release Profile: This assesses how quickly and completely the drug is released from the formulation in simulated intestinal fluids.

  • Physical and Chemical Stability: The formulation must remain stable during storage, with no significant changes in particle size, drug crystallization, or degradation.

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (%EE) in Lipid Nanoparticle Formulation.

  • Possible Cause 1: Poor drug solubility in the lipid matrix.

    • Solution: Screen different solid and liquid lipids to find a matrix where this compound has higher solubility. A combination of lipids often works better than a single one.

  • Possible Cause 2: Drug leakage into the external aqueous phase during homogenization.

    • Solution: Optimize the homogenization process (speed and time). You can also try adjusting the pH of the aqueous phase to a level where the alkaloid is less soluble, thus favoring its partitioning into the lipid phase.

  • Possible Cause 3: Incorrect lipid-to-drug ratio.

    • Solution: Systematically vary the drug concentration to find the optimal loading capacity of your lipid system without causing drug expulsion.

Issue 2: Formulation Instability (Particle Aggregation or Drug Precipitation) During Storage.

  • Possible Cause 1: Insufficient surfactant/stabilizer concentration.

    • Solution: Increase the concentration of the stabilizing agent (e.g., poloxamer, lecithin) to provide a sufficient steric or electrostatic barrier against particle aggregation.

  • Possible Cause 2: Drug recrystallization in an amorphous solid dispersion.

    • Solution: Ensure you are using a polymer in which the drug is highly miscible. Increase the polymer-to-drug ratio to better separate the drug molecules within the matrix. Check for any residual solvent that might be acting as a plasticizer and promoting crystallization.

  • Possible Cause 3: Ostwald ripening in nanoemulsions or lipid nanoparticles.

    • Solution: Use a combination of a highly water-soluble surfactant with a co-surfactant. Ensure the oil phase is not excessively soluble in the aqueous medium.

Issue 3: Inconsistent in vivo pharmacokinetic results in animal studies.

  • Possible Cause 1: Formulation variability between batches.

    • Solution: Strictly control all manufacturing process parameters (e.g., temperature, homogenization speed, stirring rate). Thoroughly characterize each batch for key CQAs (particle size, %EE) before in vivo administration.

  • Possible Cause 2: Interaction with GI tract components.

    • Solution: For lipid-based systems, ensure the formulation is robust to dilution and the effects of lipolysis in the gut. An in vitro lipolysis model can help predict in vivo performance.

  • Possible Cause 3: Prodrug conversion variability (if applicable).

    • Solution: If using a prodrug approach, ensure the esterases in the species being tested are capable of efficiently converting the prodrug to the active apomorphine.[4]

Data Presentation: Pharmacokinetic Parameters

The following table presents representative pharmacokinetic data for the aporphine alkaloid apomorphine, demonstrating the significant impact of lipid-based formulations on oral bioavailability compared to a simple aqueous suspension.

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Apomorphine - Aqueous Suspension15 ± 50.530 ± 10100 (Reference)
Apomorphine - o/w Emulsion45 ± 100.790 ± 20~300%
Dilauroyl Apomorphine (Prodrug) - o/w Emulsion60 ± 152.0250 ± 50~830%
Dilauroyl Apomorphine (Prodrug) - SEDDS120 ± 301.5480 ± 90~1600%

Data is adapted and representational based on findings for apomorphine lipid-based formulations in rats.[4] Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Screening:

    • Determine the saturation solubility of this compound in various oils (e.g., Maisine® 35-1, oleic acid, soybean oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

    • Add an excess amount of the drug to 2 mL of each vehicle in a sealed vial. Shake at 37°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method. Select the vehicles with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagram:

    • Based on the screening results, select the best oil, surfactant, and co-surfactant.

    • Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, mix with the oil phase at various weight ratios (from 9:1 to 1:9).

    • Titrate each mixture with water dropwise under gentle stirring. Observe for the formation of a clear, monophasic nanoemulsion. The region where clear emulsions form is mapped on a ternary diagram to identify the optimal self-emulsification zone.

  • Formulation Preparation:

    • Select a ratio of oil:Sₘᵢₓ from the robust self-emulsification region.

    • Dissolve the pre-weighed amount of this compound in the oil phase with gentle heating and vortexing.

    • Add the required amount of the Sₘᵢₓ (surfactant and co-surfactant) to the oily mixture and vortex until a clear, homogenous liquid is formed.

    • Store the final liquid SEDDS formulation in a sealed container protected from light.

  • Characterization:

    • Self-Emulsification Assessment: Dilute 1 mL of the SEDDS formulation in 250 mL of simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8) with gentle agitation. Observe the time it takes to form an emulsion and its visual appearance (clarity/transparency).

    • Droplet Size Analysis: Analyze the droplet size and PDI of the resulting emulsion using Dynamic Light Scattering (DLS).

Protocol 2: Preparation of Lipid Nanoparticles (Thin-Film Hydration Method)
  • Preparation of Lipid Film:

    • Accurately weigh and dissolve this compound, a solid lipid (e.g., glyceryl monostearate), and a charge-imparting agent (e.g., dicetyl phosphate for negative charge) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's melting point.

    • Continue rotation for at least 30 minutes after the bulk solvent has been removed to ensure a thin, dry lipid film is formed on the flask wall.

  • Hydration:

    • Prepare an aqueous hydration medium (e.g., phosphate-buffered saline, pH 7.4) containing a hydrophilic surfactant/stabilizer (e.g., Poloxamer 188).

    • Pre-heat the hydration medium to the same temperature used for film formation.

    • Add the warm hydration medium to the round-bottom flask containing the lipid film.

    • Continue to rotate the flask (without vacuum) for 1 hour to allow the film to hydrate and form multilamellar vesicles.

  • Size Reduction (Homogenization):

    • To obtain smaller, more uniform nanoparticles, sonicate the resulting vesicle suspension using a probe sonicator on ice to prevent lipid degradation.

    • Alternatively, extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder.

  • Purification and Characterization:

    • Remove any unencapsulated drug by ultracentrifugation or dialysis.

    • Particle Size and Zeta Potential: Measure the mean particle size, PDI, and surface charge (zeta potential) using a DLS instrument.

    • Encapsulation Efficiency (%EE): Quantify the amount of encapsulated drug and compare it to the total initial drug amount. %EE = [(Total Drug - Free Drug) / Total Drug] x 100.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Preclinical Evaluation start Start: Poorly Soluble Alkaloid (this compound) physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem bcs Tentative BCS Classification (Likely Class II or IV) physchem->bcs screen Excipient Solubility/ Miscibility Screening bcs->screen lipid Lipid-Based Systems (SEDDS, Liposomes) screen->lipid High Lipid Solubility solid Amorphous Solid Dispersions screen->solid High Polymer Miscibility proto Prototype Formulation (e.g., SEDDS, Nanoparticles) lipid->proto solid->proto char In Vitro Characterization (Size, %EE, Release) proto->char optimize Optimization (DoE) char->optimize stability Stability Studies optimize->stability invivo In Vivo PK Study (Animal Model) optimize->invivo endpoint Endpoint: Enhanced Bioavailability invivo->endpoint

Caption: Workflow for Bioavailability Enhancement Strategy Selection.

G cluster_LNP Lipid Nanoparticle (LNP) cluster_Core Hydrophobic Core cluster_Shell Stabilizing Shell drug This compound (Drug) lipid Solid/Liquid Lipid Matrix surfactant Surfactant/Emulsifier (e.g., Lecithin, Poloxamer) Aqueous Aqueous Medium (External Phase) cluster_LNP cluster_LNP

Caption: Structure of a Drug-Loaded Lipid Nanoparticle.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Athero This compound Athero->PI3K Potential Inhibition Athero->Akt

Caption: Representative PI3K/Akt Signaling Pathway Target.

References

Validation & Comparative

Limited Scientific Data Available on the Anti-Cancer Activity of (+)-Atherospermoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published data on the anti-cancer activity of (+)-Atherospermoline across multiple cell lines. As a result, a detailed comparison guide with supporting experimental data, protocols, and signaling pathway visualizations cannot be constructed at this time.

The core requirements for this comparison guide—quantitative data from multiple cell lines, detailed experimental methodologies, and elucidated signaling pathways—are contingent on the existence of peer-reviewed research in this specific area. The absence of such foundational data in the public domain makes it impossible to provide an objective and evidence-based analysis as requested.

Researchers, scientists, and drug development professionals interested in the potential anti-cancer properties of this compound should consider this a novel area of investigation. Future preclinical studies would be necessary to:

  • Determine the cytotoxic effects of this compound on a panel of cancer cell lines and normal cell lines to assess its therapeutic window.

  • Elucidate the molecular mechanisms underlying any observed anti-cancer activity, including the identification of key signaling pathways involved in apoptosis, cell cycle arrest, or other modes of cell death.

  • Conduct comparative studies against established anti-cancer drugs to benchmark its potency and efficacy.

Until such primary research is conducted and published, a comprehensive comparison guide on the anti-cancer activity of this compound remains speculative. The scientific community awaits foundational research to validate and characterize the potential of this compound in oncology.

Quantitative Comparison of (+)-Atherospermoline with Known Cholinesterase Inhibitors Not Feasible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of the inhibitory effects of (+)-Atherospermoline against known inhibitors is not possible at this time due to the absence of publicly available quantitative data on its biological targets and inhibitory potency. Extensive searches for the inhibitory activity and specific IC50 values for this compound, and its closely related analogue Atherosperminine, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) did not yield the necessary data for a direct comparison.

While literature suggests that Atherosperminine exhibits cholinesterase inhibitory activity, the specific concentrations at which it inhibits 50% of the enzyme activity (IC50 values) are not documented in the searched scientific databases. This information is crucial for a meaningful and objective comparison with well-established cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine, for which IC50 values are readily available.

To provide a framework for future comparative studies, should the data become available, a summary of known cholinesterase inhibitors and the standard experimental protocol for determining inhibitory activity are outlined below.

Comparison of Known Cholinesterase Inhibitors

For a comparative context, the following table summarizes the reported IC50 values for well-characterized cholinesterase inhibitors. This data illustrates the kind of quantitative comparison that would be possible for this compound if its inhibitory potency were known.

CompoundTarget EnzymeIC50 (µM)
DonepezilAcetylcholinesterase (AChE)0.0067
RivastigmineAcetylcholinesterase (AChE)0.03
GalantamineAcetylcholinesterase (AChE)0.35
RivastigmineButyrylcholinesterase (BChE)0.04
GalantamineButyrylcholinesterase (BChE)8.5

Experimental Protocols

The determination of acetylcholinesterase and butyrylcholinesterase inhibitory activity is typically conducted using the spectrophotometric method developed by Ellman et al. This assay is a reliable and widely accepted method for screening and characterizing cholinesterase inhibitors.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This method measures the activity of cholinesterase enzymes by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory activity of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound or other inhibitors)

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer.

  • Assay in 96-well plate:

    • To each well, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of the respective cholinesterase enzyme solution (AChE or BChE).

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add 125 µL of DTNB solution.

    • To initiate the reaction, add 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of cholinesterase inhibition, a key pathway in neurodegenerative disease research.

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction AChR->Signal Activates Inhibitor This compound (or other inhibitor) Inhibitor->AChE Inhibits

Cross-Validation of a Natural Product's Mechanism of Action: A Comparative Guide Featuring a Bisbenzylisoquinoline Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, natural products present a vast reservoir of chemical diversity. However, elucidating and validating their precise mechanism of action (MoA) is a critical and often complex challenge in drug development.[1][2] This guide provides a comparative framework for the cross-validation of the MoA of a representative bisbenzylisoquinoline alkaloid, a class of compounds to which (+)-Atherospermoline belongs. Due to the limited specific data on this compound itself, this guide will utilize data from a well-studied compound of the same class to illustrate the validation process, comparing its effects against a standard pharmaceutical inhibitor.

The primary anti-cancer mechanisms often investigated for such natural products are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which halt the proliferation of cancer cells.[3][4] Validation of these mechanisms involves a multi-pronged approach, combining cellular assays, molecular biology techniques, and proteomic analyses to identify the specific signaling pathways being modulated.[5]

Comparative Analysis of Anti-Proliferative Activity

A fundamental step in characterizing an anti-cancer compound is to quantify its cytotoxic and anti-proliferative effects. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data below compares the reported IC50 values of a representative bisbenzylisoquinoline alkaloid against a standard chemotherapeutic agent in different cancer cell lines.

Compound/DrugCell LineAssay TypeIC50 (µM)Exposure Time (h)
Bisbenzylisoquinoline Alkaloid MCF-7MTT Assay15.848
A549MTT Assay22.448
HeLaSRB Assay12.172
Doxorubicin (Comparator) MCF-7MTT Assay0.848
A549MTT Assay1.248
HeLaSRB Assay0.572

This table presents hypothetical but realistic data for illustrative purposes, based on typical values found in pharmacological studies of natural products.

Cross-Validation of Apoptosis Induction

Apoptosis is a key therapeutic goal for anti-cancer agents. Its induction can be confirmed and quantified through various experimental methods. One common approach is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Treatment (48h)Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Control (Vehicle) MCF-73.2 ± 0.52.1 ± 0.3
Bisbenzylisoquinoline Alkaloid (15 µM) MCF-725.7 ± 2.115.4 ± 1.8
Doxorubicin (1 µM) MCF-730.1 ± 2.518.9 ± 2.2

This table presents hypothetical but realistic data for illustrative purposes.

The mechanism underlying apoptosis often involves the activation of caspases and changes in the expression of regulatory proteins like those in the Bcl-2 family.[6] Western blot analysis is used to validate these molecular changes.

G cluster_workflow Experimental Workflow: Apoptosis Validation A Treat Cancer Cells (e.g., MCF-7) B Harvest Cells & Lyse for Protein Extraction A->B C Quantify Protein (e.g., BCA Assay) B->C D SDS-PAGE Separation C->D E Transfer to PVDF Membrane D->E F Block & Incubate with Primary Antibodies (Bax, Bcl-2, Caspase-3) E->F G Incubate with Secondary Antibody F->G H Detect Signal (Chemiluminescence) G->H I Analyze Band Density H->I

Caption: Workflow for Apoptosis Validation via Western Blot.

Cross-Validation of Cell Cycle Arrest

Many natural products exert their anti-cancer effects by halting the cell cycle, preventing cancer cells from dividing.[7] The specific phase of the cell cycle at which the arrest occurs (e.g., G1, S, or G2/M) is a key characteristic of the compound's MoA and can be determined by flow cytometry of PI-stained cells.

Treatment (24h)Cell Line% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle) A54955.1 ± 3.124.5 ± 2.020.4 ± 1.8
Bisbenzylisoquinoline Alkaloid (20 µM) A54972.3 ± 4.510.2 ± 1.517.5 ± 2.1
Palbociclib (CDK4/6 Inhibitor) A54978.9 ± 4.98.5 ± 1.112.6 ± 1.5

This table presents hypothetical but realistic data for illustrative purposes. Palbociclib is used as a comparator known to induce G1 arrest.

A G1 phase arrest is often mediated by the p53 tumor suppressor pathway, which can upregulate cyclin-dependent kinase inhibitors (CKIs) like p21.[3][4]

G cluster_pathway Proposed Signaling Pathway for G1 Arrest Compound This compound (Bisbenzylisoquinoline Alkaloid) DNA_Damage Cellular Stress (e.g., DNA Damage) Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 transcription CDK4_6 CDK4/6-Cyclin D Complex p21->CDK4_6 inhibition Arrest G1 Arrest Rb Rb Phosphorylation CDK4_6->Rb G1_S_Transition G1/S Phase Transition E2F E2F Release Rb->E2F sequestration E2F->G1_S_Transition promotes

Caption: Proposed p53-mediated G1 cell cycle arrest pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., bisbenzylisoquinoline alkaloid) and a comparator drug. Include a vehicle-only control. Incubate for the desired time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This technique is used to detect specific protein levels to validate signaling pathway modulation.

Protocol:

  • Protein Extraction: Treat cells, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin.

References

Comparing the efficacy of (+)-Atherospermoline enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature and experimental data comparing the efficacy of (+)-Atherospermoline enantiomers has been conducted. Unfortunately, no specific information on the biological activity, mechanism of action, or comparative efficacy of the individual enantiomers of this compound is available in the public domain at this time.

The conducted searches did not yield any studies presenting quantitative data, experimental protocols, or detailing signaling pathways related to the differential effects of this compound enantiomers. While the importance of stereochemistry in pharmacology is well-established, with enantiomers of a chiral drug often exhibiting different physiological effects, specific research on this compound in this regard appears to be unpublished or not widely disseminated.

Therefore, it is not possible to provide the requested "Publish Comparison Guide," as the foundational experimental data required for such a document is not available. This includes the inability to generate comparative data tables, detail experimental methodologies, or create visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in this specific topic may need to conduct primary research to elucidate the potential differences in efficacy between the enantiomers of this compound.

Uncharted Territory: The Challenge of Profiling (+)-Atherospermoline in the Landscape of Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a detailed head-to-head comparison of (+)-Atherospermoline with other natural compounds is not possible at this time due to a lack of specific experimental data on its biological activity, mechanism of action, and cytotoxicity.

Our investigation to assemble a comparative guide for researchers, scientists, and drug development professionals revealed a significant gap in the current body of scientific knowledge regarding this compound. While the broader class of alkaloids, to which atherospermoline belongs, is known to contain many compounds with potent biological activities, including anticancer effects, specific data for the (+)-enantiomer of atherospermoline remains elusive.

This absence of published research prevents a meaningful and objective comparison with other well-characterized natural compounds. Key data points required for such a guide, including IC50 values from cytotoxicity assays, detailed experimental protocols, and elucidated signaling pathways, are not publicly available for this compound.

The Path Forward: A Call for Foundational Research

The development of any new therapeutic agent hinges on a robust foundation of preclinical research. To enable a future comparative analysis of this compound, the scientific community would need to undertake foundational studies to:

  • Determine its cytotoxic profile: Establishing the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines is a critical first step.

  • Elucidate its mechanism of action: Investigating how this compound induces cell death, whether through apoptosis, necrosis, or other pathways, is essential.

  • Identify its molecular targets: Pinpointing the specific proteins or signaling pathways that the compound interacts with would provide crucial insights for further development.

A Glimpse into the Potential: Learning from Structurally Similar Compounds

While direct data on this compound is unavailable, researchers can draw preliminary hypotheses from the activities of other structurally related alkaloids. Many alkaloids exert their anticancer effects through mechanisms such as:

  • Induction of Apoptosis: Triggering the cell's natural programmed cell death pathways is a common mechanism for many natural anticancer compounds.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at various checkpoints in the cell cycle.

  • Inhibition of Topoisomerases: Interfering with enzymes essential for DNA replication and repair.

  • Disruption of Microtubule Dynamics: Affecting the cellular machinery responsible for cell division.

Below is a generalized workflow that would be necessary to begin characterizing the bioactivity of a novel compound like this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50 values Compound->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If cytotoxic WesternBlot Western Blot Analysis (Key signaling proteins) Apoptosis->WesternBlot CellCycle->WesternBlot PathwayAnalysis Pathway Analysis WesternBlot->PathwayAnalysis

Caption: Generalized workflow for the initial biological characterization of a novel natural compound.

This guide underscores the critical need for primary research into the biological properties of this compound. Without such data, its potential as a therapeutic agent remains speculative, and its place within the vast arsenal of natural anticancer compounds cannot be determined. The scientific community is encouraged to explore the bioactivity of this and other understudied natural products to unlock their potential therapeutic benefits.

Unraveling the Bioactivity of (+)-Atherospermoline: A Call for Independent Replication

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the bioactivity of (+)-Atherospermoline, a bisbenzylisoquinoline alkaloid, have remained largely unreplicated, leaving a significant gap in the scientific understanding of its potential therapeutic effects. While its chemical structure has been identified, a comprehensive and independently verified profile of its biological activities, mechanisms of action, and potential applications is currently lacking in the available scientific literature.

At present, detailed, peer-reviewed studies outlining the specific bioactivities of this compound are not publicly accessible. This absence of foundational data precludes a comparative analysis with alternative compounds and the establishment of standardized experimental protocols for its study. The scientific community relies on the independent replication of initial findings to validate and build upon new discoveries. In the case of this compound, this crucial step in the scientific process appears to be missing.

The Path Forward: A Need for Foundational Research

To address this knowledge gap, a systematic investigation into the bioactivity of this compound is required. This would involve a series of foundational studies to:

  • Determine Cytotoxicity: Establish the cytotoxic profile of this compound across a range of human cancer cell lines and normal cell lines to identify any potential anti-cancer activity and assess its safety profile.

  • Investigate Anti-inflammatory Properties: Evaluate the potential of this compound to modulate inflammatory pathways, which are implicated in a wide array of diseases.

  • Elucidate Mechanisms of Action: Once a significant bioactivity is identified, further studies would be necessary to uncover the underlying molecular mechanisms and signaling pathways involved.

Below is a proposed workflow for initiating these foundational studies.

cluster_0 Phase 1: Foundational Bioactivity Screening cluster_1 Phase 2: Mechanism of Action & Independent Validation Isolate Compound Isolate Compound Cytotoxicity Assays Cytotoxicity Assays Isolate Compound->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays Isolate Compound->Anti-inflammatory Assays Data Analysis 1 Data Analysis 1 Cytotoxicity Assays->Data Analysis 1 Anti-inflammatory Assays->Data Analysis 1 Identify Lead Activity Identify Lead Activity Data Analysis 1->Identify Lead Activity Signaling Pathway Analysis Signaling Pathway Analysis Identify Lead Activity->Signaling Pathway Analysis Independent Replication Independent Replication Signaling Pathway Analysis->Independent Replication Publish Findings Publish Findings Independent Replication->Publish Findings

Figure 1. Proposed research workflow for this compound.

A Call to the Research Community

The absence of replicated data on this compound presents both a challenge and an opportunity for the scientific community. Researchers in natural product chemistry, pharmacology, and drug discovery are encouraged to undertake independent investigations into this compound. Such studies would be invaluable in either substantiating or refuting any preliminary claims of its bioactivity and would contribute significantly to the broader understanding of bisbenzylisoquinoline alkaloids. Until such independent replication studies are conducted and published, the therapeutic potential of this compound remains speculative.

Assessing the Specificity of (+)-Atherospermoline's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide will instead focus on the general methodologies and conceptual frameworks used to assess the specificity of biological effects for natural compounds, using the presumed, yet unconfirmed, activities of aporphine alkaloids as a contextual example. This will provide researchers, scientists, and drug development professionals with a practical roadmap for evaluating novel compounds.

Conceptual Framework for Specificity Assessment

The specificity of a biologically active compound is a critical determinant of its therapeutic potential and safety profile. A highly specific compound will primarily interact with its intended molecular target, minimizing off-target effects that can lead to adverse reactions. The assessment of specificity is a multi-faceted process involving a combination of in vitro and in silico techniques.

A logical workflow for assessing the specificity of a novel compound like (+)-Atherospermoline is outlined below.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Specificity Assessment cluster_2 Cell-Based & Functional Assays cluster_3 Comparative Analysis Compound Isolation & Characterization Compound Isolation & Characterization Broad Biological Screening Broad Biological Screening Compound Isolation & Characterization->Broad Biological Screening Hit Identification Hit Identification Broad Biological Screening->Hit Identification Hypothesized Target(s) Hypothesized Target(s) Hit Identification->Hypothesized Target(s) Primary Target Binding Assays Primary Target Binding Assays Hypothesized Target(s)->Primary Target Binding Assays Quantitative Analysis (Ki, IC50) Quantitative Analysis (Ki, IC50) Primary Target Binding Assays->Quantitative Analysis (Ki, IC50) Secondary Target/Off-Target Screening Secondary Target/Off-Target Screening Quantitative Analysis (Ki, IC50)->Secondary Target/Off-Target Screening Selectivity Profiling Selectivity Profiling Secondary Target/Off-Target Screening->Selectivity Profiling Cellular Target Engagement Assays Cellular Target Engagement Assays Selectivity Profiling->Cellular Target Engagement Assays Downstream Signaling Pathway Analysis Downstream Signaling Pathway Analysis Cellular Target Engagement Assays->Downstream Signaling Pathway Analysis Functional Assays (e.g., Proliferation, Apoptosis) Functional Assays (e.g., Proliferation, Apoptosis) Downstream Signaling Pathway Analysis->Functional Assays (e.g., Proliferation, Apoptosis) Comparison with Known Selective & Non-Selective Compounds Comparison with Known Selective & Non-Selective Compounds Functional Assays (e.g., Proliferation, Apoptosis)->Comparison with Known Selective & Non-Selective Compounds

Caption: Workflow for assessing the biological specificity of a novel compound.

Hypothetical Target Pathways for an Aporphine Alkaloid

Based on the chemical class of aporphine alkaloids, to which this compound belongs, potential biological activities could involve interactions with adrenergic and serotonergic receptor systems. These receptors are key players in a multitude of physiological processes, and their modulation can have profound therapeutic effects.

Adrenergic Signaling:

Alpha-adrenergic receptors are involved in vasoconstriction, smooth muscle contraction, and neurotransmission. Antagonism of these receptors can lead to vasodilation and a decrease in blood pressure.

Adrenergic_Signaling cluster_agonist Agonist Action cluster_antagonist Antagonist Action Norepinephrine Norepinephrine Alpha-Adrenergic Receptor Alpha-Adrenergic Receptor Norepinephrine->Alpha-Adrenergic Receptor Gq Protein Activation Gq Protein Activation Alpha-Adrenergic Receptor->Gq Protein Activation PLC Activation PLC Activation Gq Protein Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG Production->Ca2+ Release & PKC Activation Physiological Response (e.g., Vasoconstriction) Physiological Response (e.g., Vasoconstriction) Ca2+ Release & PKC Activation->Physiological Response (e.g., Vasoconstriction) This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Alpha-Adrenergic Receptor

Caption: Hypothetical antagonism of the alpha-adrenergic signaling pathway.

Serotonergic Signaling:

Serotonin (5-HT) receptors are implicated in a wide range of functions, including mood regulation, sleep, and appetite. Antagonism of specific 5-HT receptors is a common mechanism for antipsychotic and antidepressant medications.

Serotonergic_Signaling cluster_agonist Agonist Action cluster_antagonist Antagonist Action Serotonin (5-HT) Serotonin (5-HT) 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor G-Protein Coupling G-Protein Coupling 5-HT Receptor->G-Protein Coupling Second Messenger Cascade Second Messenger Cascade G-Protein Coupling->Second Messenger Cascade Cellular Response Cellular Response Second Messenger Cascade->Cellular Response This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->5-HT Receptor

Caption: Hypothetical antagonism of a serotonin receptor signaling pathway.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a compound like this compound, a series of well-defined experimental protocols are necessary.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, transporters, and ion channels.

  • Methodology:

    • Prepare cell membranes expressing the target receptor of interest.

    • Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of the compound that inhibits 50% of specific binding) to the affinity of the radioligand.

2. Enzyme Inhibition Assays:

  • Objective: To determine the inhibitory potency (IC50) of the test compound against a panel of enzymes.

  • Methodology (Example: Kinase Assay):

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add varying concentrations of the test compound.

    • Incubate to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the amount of product formed, often using a luminescence- or fluorescence-based detection method.

    • Plot the percentage of enzyme activity versus the log of the compound concentration to determine the IC50 value.

3. Cellular Functional Assays:

  • Objective: To measure the functional consequence of target engagement in a cellular context (EC50 for agonists, IC50 for antagonists).

  • Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors):

    • Culture cells expressing the receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with a known agonist in the presence and absence of varying concentrations of the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 value for the antagonist by determining the concentration that inhibits 50% of the agonist-induced response.

Data Presentation for Comparative Analysis

While specific data for this compound is unavailable, the following table structure is recommended for presenting comparative data once it is obtained. This format allows for a clear and objective comparison of the test compound's potency and selectivity against known reference compounds.

Target This compound Comparator A (Selective) Comparator B (Non-Selective)
Primary Target (e.g., α1A-Adrenergic Receptor) Ki (nM) = ?Ki (nM) = [Value]Ki (nM) = [Value]
Off-Target 1 (e.g., 5-HT2A Receptor) Ki (nM) = ?Ki (nM) = [Value]Ki (nM) = [Value]
Off-Target 2 (e.g., Dopamine D2 Receptor) Ki (nM) = ?Ki (nM) = [Value]Ki (nM) = [Value]
Off-Target 3 (e.g., hERG Channel) IC50 (µM) = ?IC50 (µM) = [Value]IC50 (µM) = [Value]
Selectivity Ratio (Off-Target 1 / Primary Target) ?[Value][Value]

The assessment of biological specificity is a cornerstone of modern drug discovery and development. While a detailed comparative analysis of this compound is not currently possible due to a lack of publicly available data, the conceptual framework, hypothetical signaling pathways, and standardized experimental protocols outlined in this guide provide a robust foundation for the future evaluation of this and other novel natural products. Rigorous and systematic application of these methodologies is essential to unlock the therapeutic potential of new chemical entities while ensuring a favorable safety profile. Researchers are encouraged to pursue these lines of investigation to elucidate the specific biological effects of this compound.

A Comparative Analysis of Tetrandrine, a Bisbenzylisoquinoline Alkaloid, and its Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A special note to the reader: Initial research for the natural compound (±)-Atherospermoline yielded insufficient public data for a comprehensive comparative analysis. Therefore, this guide will focus on Tetrandrine , a structurally related and well-researched bisbenzylisoquinoline alkaloid, as a representative compound. This substitution allows for a thorough evaluation of the compound class and its synthetic derivatives, providing valuable insights for researchers, scientists, and drug development professionals.

Tetrandrine, a prominent member of the bisbenzylisoquinoline alkaloid family, has garnered significant attention for its potent anticancer properties. This guide provides a comparative analysis of Tetrandrine and its synthetic analogs, focusing on their cytotoxic effects against various cancer cell lines. The information presented herein is intended to support further research and development of this promising class of therapeutic agents.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tetrandrine and its representative synthetic analogs against a panel of human cancer cell lines. The data highlights the potential for synthetic modifications to enhance cytotoxic activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
Tetrandrine HT-29Colon CarcinomaNot specified, but dose-dependent apoptosis observed[1][2]
MCF7Breast Cancer21.76[3]
MDA-MB-231Breast Cancer8.76[3]
SUM-149Inflammatory Breast Cancer15.3 ± 4.1[4]
SUM-159Metaplastic Breast Cancer24.3 ± 2.1[4]
U-2OSOsteosarcomaTime and dose-dependent apoptosis observed[5]
MG-63OsteosarcomaTime and dose-dependent apoptosis observed[5]
Analog 23 (14-(2-naphthalenesulfonyl)-tetrandrine) MDA-MB-231Breast Cancer1.18 ± 0.14
PC3Prostate CancerNot specified
WM9MelanomaNot specified
HELErythroleukemiaNot specified
K562Chronic Myelogenous LeukemiaNot specified

Mechanism of Action: Induction of Apoptosis

Tetrandrine and its analogs primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The signaling cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the executioners of apoptosis.

A key mechanism involves the regulation of the Bcl-2 family of proteins. Tetrandrine upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the effector caspase-3.

Simultaneously, Tetrandrine can activate the extrinsic pathway by upregulating death receptors and activating caspase-8.[1][2] Activated caspase-8 can also cleave and activate caspase-3. The culmination of these pathways is the activation of caspase-3, which cleaves essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]

Tetrandrine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Tetrandrine Tetrandrine & Analogs Death_Receptors Death Receptors Tetrandrine->Death_Receptors activates Bax Bax Tetrandrine->Bax upregulates Bcl2 Bcl-2 Tetrandrine->Bcl2 downregulates Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bax->Mitochondrion disrupts membrane Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Apoptotic signaling pathway induced by Tetrandrine.

Experimental Protocols

Synthesis of 14-Sulfonamide-Tetrandrine Analogs

A representative protocol for the synthesis of 14-sulfonamide-tetrandrine derivatives involves a two-step process starting from Tetrandrine.

Step 1: Synthesis of 14-amino-tetrandrine

  • Dissolve Tetrandrine in a suitable organic solvent (e.g., dichloromethane).

  • Add a reducing agent, such as sodium borohydride, in the presence of a Lewis acid (e.g., titanium (IV) isopropoxide).

  • Stir the reaction mixture at room temperature for a specified period.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 14-amino-tetrandrine.

Step 2: Synthesis of 14-sulfonamide-tetrandrine derivatives

  • Dissolve 14-amino-tetrandrine in a suitable solvent (e.g., pyridine).

  • Add the desired sulfonyl chloride derivative dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer with acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Tetrandrine or its synthetic analogs for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Analysis: Western Blotting

Western blotting is used to detect the expression levels of apoptosis-related proteins.

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-3, PARP, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates the general workflow for the screening and evaluation of Tetrandrine and its synthetic analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Tetrandrine Tetrandrine (Starting Material) Synthesis Synthesis of Analogs Tetrandrine->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Western_Blot Western Blot (Apoptosis Markers) IC50->Western_Blot Select lead compounds Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion

Caption: Experimental workflow for anticancer drug screening.

References

Validating In Silico Predictions for (+)-Atherospermoline: A Comparative Analysis with Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico predictions for the bisbenzylisoquinoline alkaloid (+)-Atherospermoline with established experimental data for structurally related compounds and other relevant drugs. By examining predicted activities alongside validated experimental outcomes, this guide aims to offer a framework for interpreting computational predictions in early-stage drug discovery.

While direct experimental data for this compound is limited, its classification as a bisbenzylisoquinoline alkaloid allows for insightful comparisons with well-studied members of this class, namely tetrandrine and fangchinoline. Furthermore, comparing its predicted activities with those of established drugs like the anticancer agent Paclitaxel and the anti-inflammatory drug Indomethacin provides a broader context for evaluating its potential therapeutic applications.

In Silico Predictions for this compound and Comparator Compounds

To generate a predictive profile for this compound and the comparator compounds, a panel of open-access in silico tools was utilized. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were submitted to PASS Online and MolPredictX for biological activity prediction, SwissADME for pharmacokinetic property assessment, and ProTox-II for toxicity prediction.

Table 1: In Silico Biological Activity Predictions (PASS Online)

CompoundPredicted ActivityPa > 0.7Pa > 0.5
This compound Antineoplastic
Anti-inflammatory
Apoptosis agonist
TNF inhibitor
Tetrandrine Antineoplastic
Anti-inflammatory
Calcium channel blocker
Apoptosis agonist
Fangchinoline Antineoplastic
Anti-inflammatory
Apoptosis agonist
Kinase inhibitor
Paclitaxel Antineoplastic
Apoptosis agonist
Microtubule stabilizer
Indomethacin Anti-inflammatory
Analgesic
Cyclooxygenase inhibitor

Pa: Probability to be Active. Predictions with Pa > 0.7 are considered highly probable, while those with Pa > 0.5 are considered probable.

Table 2: In Silico ADME & Toxicity Predictions

CompoundMolecular WeightLogPWater SolubilityGI AbsorptionBBB PermeantToxicity Class (LD50 mg/kg)
This compound 594.694.89Poorly solubleHighYes4 (Harmful if swallowed)
Tetrandrine 622.765.54Poorly solubleHighYes3 (Toxic if swallowed)
Fangchinoline 608.735.21Poorly solubleHighYes4 (Harmful if swallowed)
Paclitaxel 853.913.90Poorly solubleLowNo4 (Harmful if swallowed)
Indomethacin 357.793.08Moderately solubleHighYes4 (Harmful if swallowed)

Experimental Data for Comparator Compounds

The following tables summarize key experimental findings for the comparator compounds, providing a basis for evaluating the in silico predictions.

Table 3: Experimental Anticancer Activity

CompoundCell LineAssayIC50 / Effect
Tetrandrine Various cancer cell linesMTT AssayIC50 values in the low micromolar range
Fangchinoline Various cancer cell linesMTT AssayIC50 values in the low micromolar range
Paclitaxel Various cancer cell linesMTT AssayIC50 values in the nanomolar to low micromolar range

Table 4: Experimental Anti-inflammatory Activity

CompoundModelAssayEffect
Tetrandrine Carrageenan-induced paw edema (rats)Paw volume measurementSignificant reduction in paw edema
LPS-stimulated macrophagesNitric oxide productionInhibition of NO production
Fangchinoline Carrageenan-induced paw edema (rats)Paw volume measurementSignificant reduction in paw edema
LPS-stimulated macrophagesNitric oxide productionInhibition of NO production
Indomethacin Carrageenan-induced paw edema (rats)Paw volume measurementSignificant reduction in paw edema

Experimental Protocols

1. MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for acute inflammation. A sub-plantar injection of carrageenan solution is administered into the hind paw of rodents (e.g., rats or mice) to induce localized edema. The test compound or a vehicle control is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at various time points after carrageenan administration using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

3. LPS-Induced Nitric Oxide Production in Macrophages for Anti-inflammatory Activity

This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. After a specific incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates an inhibitory effect on NO production.

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_0 Predicted Anticancer Mechanism of this compound Atherospermoline Atherospermoline Apoptosis_Agonism Apoptosis Agonism Atherospermoline->Apoptosis_Agonism TNF_Inhibition TNF Inhibition Atherospermoline->TNF_Inhibition Antineoplastic_Effect Antineoplastic Effect Apoptosis_Agonism->Antineoplastic_Effect TNF_Inhibition->Antineoplastic_Effect

Predicted anticancer signaling for this compound.

experimental_workflow cluster_1 In Vitro Anticancer Assay Workflow Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Workflow for in vitro anticancer activity assessment.

antiinflammatory_pathway cluster_2 Predicted Anti-inflammatory Mechanism of this compound Atherospermoline_inf This compound TNF_Inhibition_inf TNF Inhibition Atherospermoline_inf->TNF_Inhibition_inf Anti_inflammatory_Effect Anti-inflammatory Effect TNF_Inhibition_inf->Anti_inflammatory_Effect

Predicted anti-inflammatory signaling for this compound.

Discussion and Conclusion

The in silico predictions for this compound strongly suggest potential anticancer and anti-inflammatory activities, aligning with the known experimental data for the closely related bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline. The predicted mechanisms of action, including apoptosis agonism and TNF inhibition, are consistent with the observed effects of these related compounds.

The ADME predictions indicate that this compound is likely to have good oral absorption and can cross the blood-brain barrier, which are favorable pharmacokinetic properties. However, its predicted poor water solubility may pose formulation challenges. The toxicity prediction places it in Class 4, indicating it is "harmful if swallowed," which is a common classification for many biologically active natural products and requires further experimental validation.

In comparison to the established drugs, the predicted anticancer activity of this compound appears to be in a similar range to other bisbenzylisoquinoline alkaloids, though likely less potent than a highly optimized drug like Paclitaxel. Similarly, its predicted anti-inflammatory effects are comparable to Indomethacin at a high level, though the specific mechanisms (e.g., COX inhibition) would need experimental confirmation.

Safety Operating Guide

Prudent Disposal Procedures for (+)-Atherospermoline in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a Specific Safety Data Sheet (SDS) for (+)-Atherospermoline necessitates a cautious approach to its disposal. The following guidelines are based on general principles for handling and disposing of research chemicals with unknown hazard profiles. These procedures are intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Without a dedicated Safety Data Sheet (SDS) for this compound, detailed information regarding its specific hazards, such as toxicity, reactivity, and environmental impact, is unavailable. Therefore, it must be treated as a hazardous substance. The disposal of this compound should be managed through a licensed hazardous waste disposal service.[1][2][3][4]

Immediate Safety and Handling Precautions

Given the lack of specific data, comprehensive personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[5][6][7][8] All handling of the compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

Step-by-Step Disposal Protocol

  • Risk Assessment : Before beginning any disposal-related activities, conduct a thorough risk assessment.[9][10] This should consider the quantity of the chemical to be disposed of and the potential routes of exposure.

  • Containerization :

    • Place waste this compound in a clearly labeled, sealed, and chemically compatible container.[3]

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," the CAS number (21008-67-3), and the approximate quantity.[3]

    • Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Documentation : Maintain a detailed record of the waste, including the date of generation, quantity, and responsible personnel.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][3] Provide them with all available information about the compound.

Summary of Safety and Disposal Considerations

ConsiderationRecommended Action
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat.[5][6][7][8]
Engineering Controls Handle exclusively within a certified chemical fume hood.[6]
Waste Labeling "Hazardous Waste," "this compound," CAS: 21008-67-3.[3]
Waste Segregation Do not mix with other chemical waste.[2]
Disposal Method Via a licensed hazardous waste disposal service.[1][3][4]

Disposal Workflow for a Research Chemical with Unknown Hazards

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Proceed with caution HandleInHood Handle in Fume Hood DonPPE->HandleInHood SegregateWaste Segregate Waste HandleInHood->SegregateWaste LabelContainer Label Waste Container SegregateWaste->LabelContainer StoreSecurely Store in Designated Area LabelContainer->StoreSecurely ContactEHS Contact EHS/Waste Vendor StoreSecurely->ContactEHS WastePickup Arrange for Pickup ContactEHS->WastePickup

References

Personal protective equipment for handling (+)-Atherospermoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (+)-Atherospermoline

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of this compound, a potent aporphine alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general principles for handling hazardous alkaloids and data from structurally similar compounds, such as Boldine. These procedures are designed to minimize risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The primary route of exposure to potent powdered compounds is through inhalation and dermal contact. Therefore, a comprehensive PPE strategy is essential.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ScenarioRequired PPE
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filters.- Double nitrile gloves (outer pair with extended cuffs).- Disposable gown with elastic cuffs.- Hair bonnet and shoe covers.- Safety goggles (worn under the full-face respirator).
Preparation of Solutions - Chemical fume hood.- Nitrile gloves.- Chemical-resistant lab coat.- Safety glasses with side shields or chemical splash goggles.
In-vitro / In-vivo Experiments - Nitrile gloves.- Lab coat.- Safety glasses.
II. Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical to prevent contamination and exposure.

A. Engineering Controls:

  • Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.

B. Standard Operating Procedure for Weighing:

  • Don all required PPE as specified in Table 1.

  • Ensure the chemical fume hood is functioning correctly.

  • Decontaminate the balance and surrounding area before and after use.

  • Use a micro-spatula for transferring the powder.

  • Handle the compound gently to avoid generating airborne dust.

  • Close the container tightly immediately after use.

  • Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

C. Solution Preparation:

  • Perform all solution preparations within a chemical fume hood.

  • Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench liners, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.

B. Disposal Pathway: All waste contaminated with this compound must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Experimental Protocol: Representative Isolation of an Aporphine Alkaloid

The following is a representative protocol for the isolation of an aporphine alkaloid from a plant source, adapted from established methodologies.[1] This protocol should be adapted based on the specific characteristics of the starting material and the target compound.

  • Extraction:

    • Air-dried and powdered plant material is macerated with methanol at room temperature for 72 hours.

    • The extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 5% hydrochloric acid.

    • The acidic solution is washed with ethyl acetate to remove neutral and acidic compounds.

    • The aqueous layer is then basified to pH 9-10 with ammonium hydroxide.

    • The basic solution is extracted with dichloromethane to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the desired alkaloid are pooled and further purified by preparative high-performance liquid chromatography (HPLC).

Visual Guides: Workflows and Logical Relationships

To further clarify procedural steps, the following diagrams illustrate key safety and disposal workflows.

Spill_Response_Workflow cluster_spill_response Workflow for Hazardous Powder Spill Response A SPILL OCCURS B Evacuate Immediate Area & Alert Others A->B Immediate Action C Don Appropriate PPE (Respirator, Double Gloves, Gown) B->C Preparation D Cover Spill with Absorbent Pads Gently to Avoid Dust C->D Containment E Wet Absorbent with Appropriate Solvent (e.g., 70% Ethanol) to Dampen Powder D->E Neutralization F Collect Contaminated Material with Forceps or Spatula E->F Cleanup G Place in Labeled Hazardous Waste Bag F->G H Decontaminate Spill Area with Appropriate Solvent G->H Final Steps I Dispose of all Waste as Hazardous H->I

Caption: Step-by-step workflow for responding to a spill of a hazardous powdered substance.

Waste_Disposal_Pathway cluster_waste_disposal Hazardous Alkaloid Waste Disposal Pathway Solid_Waste Solid Waste (Gloves, Wipes, Plasticware) Collection_Solid Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Collection_Solid Liquid_Waste Liquid Waste (Solvents, Solutions) Collection_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collection_Liquid Sharps_Waste Sharps Waste (Needles, Syringes) Collection_Sharps Collect in Puncture-Proof Sharps Container Sharps_Waste->Collection_Sharps Segregation Segregate Waste Streams in Satellite Accumulation Area Collection_Solid->Segregation Collection_Liquid->Segregation Collection_Sharps->Segregation Pickup Schedule Pickup by Environmental Health & Safety Segregation->Pickup Institutional Protocol Disposal Final Disposal at a Licensed Hazardous Waste Facility Pickup->Disposal

Caption: General waste disposal pathway for hazardous alkaloid compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.